Suberylglycine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2 |
InChI Key |
HXATVKDSYDWTCX-NZLXMSDQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Suberylglycine-d4: An Internal Standard for MCAD Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine-d4 is the stable isotope-labeled form of Suberylglycine. Due to their nearly identical chemical properties and a distinct mass difference, isotopically labeled molecules are ideal internal standards for quantitative analysis using mass spectrometry.[1] this compound serves as a crucial tool in clinical and research settings for the accurate quantification of endogenous Suberylglycine.[2] The concentration of Suberylglycine, an acylglycine metabolite, is a key diagnostic biomarker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[3][4] This guide provides an in-depth overview of this compound, its chemical properties, its role in the diagnosis of MCAD deficiency, and a representative analytical workflow.
Core Compound Identification and Properties
This compound is structurally identical to Suberylglycine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the suberyl moiety at the C2 and C7 positions.[2][5] This labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while ensuring it behaves similarly during sample preparation and chromatographic separation.[6][7]
Chemical Structure
-
Suberylglycine: 8-(carboxymethylamino)-8-oxooctanoic acid
-
This compound: 8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid[5][8]
Figure 1: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound and its unlabeled analogue are summarized below for easy comparison.
| Property | This compound | Suberylglycine (unlabeled) |
| IUPAC Name | 8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid[5][8] | 8-(carboxymethylamino)-8-oxooctanoic acid[9] |
| Synonyms | N-(Suberyl-2,2,7,7-d4)glycine[2] | N-Suberylglycine |
| CAS Number | 2469259-73-0[2][10] | 60317-54-6[4][11] |
| Molecular Formula | C₁₀H₁₃D₄NO₅[2][10] | C₁₀H₁₇NO₅[4][9] |
| Molecular Weight | 235.27 g/mol [2][5] | 231.25 g/mol [9] |
| Exact Mass | 235.136 Da[8] | 231.111 Da[9] |
| Canonical SMILES | [2H]C([2H])(CCCCC([2H])([2H])C(=O)NCC(=O)O)C(=O)O[2] | C(CCCC(=O)O)CCC(=O)NCC(=O)O[5] |
| InChI Key | HXATVKDSYDWTCX-NZLXMSDQSA-N[2][5] | HXATVKDSYDWTCX-UHFFFAOYSA-N[4][9] |
Biological Context and Diagnostic Relevance
The Role of Suberylglycine in MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs mitochondrial β-oxidation, the process that breaks down fatty acids to produce energy.[3][12] Specifically, the deficiency affects fatty acids of medium-chain length (6-12 carbons).[12] During periods of fasting or metabolic stress, when glucose stores are depleted, the body relies on fatty acid oxidation for energy.[13]
In individuals with MCAD deficiency, the blockage of this pathway leads to an accumulation of medium-chain fatty acids and their derivatives.[14] The body attempts to clear these potentially toxic metabolites through alternative routes.[15] One such route is ω-oxidation, which converts medium-chain fatty acids into dicarboxylic acids, such as suberic acid (an eight-carbon dicarboxylic acid).[16] This suberic acid is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form Suberylglycine, which is subsequently excreted in the urine.[11][16] Consequently, elevated levels of urinary Suberylglycine are a hallmark biomarker for MCAD deficiency.[3][12]
Caption: Metabolic pathway of Suberylglycine formation in MCAD deficiency.
Experimental Protocols: Quantification of Suberylglycine
This compound is used as an internal standard in stable isotope dilution assays, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying metabolites in complex biological matrices like urine or plasma.[17]
General Methodology: LC-MS/MS Analysis of Urinary Suberylglycine
-
Sample Preparation:
-
A known, fixed amount of this compound (the internal standard) is spiked into a measured volume of the biological sample (e.g., urine).
-
The sample undergoes extraction to remove interfering substances. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) for cleanup and concentration.
-
The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
-
-
Chromatographic Separation (LC):
-
The reconstituted sample is injected into a liquid chromatography system.
-
A reversed-phase column (e.g., C18) is typically used to separate Suberylglycine from other urine components based on polarity.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed to resolve the analyte.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is directed into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled Suberylglycine and the this compound internal standard.
-
Analyte: Suberylglycine (e.g., m/z 232.1 -> product ion)
-
Internal Standard: this compound (e.g., m/z 236.1 -> product ion)
-
-
The instrument measures the peak area for both the analyte and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using standards containing known concentrations of unlabeled Suberylglycine and a constant concentration of this compound.
-
The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte for each standard.
-
The concentration of Suberylglycine in the unknown sample is calculated by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for variations in sample recovery and instrument response.[7][18]
-
Caption: Experimental workflow for Suberylglycine quantification using this compound.
Conclusion
This compound is an indispensable tool for researchers and clinicians investigating inborn errors of metabolism. Its use as an internal standard enables the precise and accurate quantification of Suberylglycine, a critical biomarker for the diagnosis and monitoring of MCAD deficiency. The methodologies outlined in this guide, centered around stable isotope dilution and LC-MS/MS, represent the gold standard for metabolic analysis, providing the reliability required for both fundamental research and clinical diagnostics.
References
- 1. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 2. Suberyl Glycine-d4 | CymitQuimica [cymitquimica.com]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy this compound [smolecule.com]
- 6. lcms.cz [lcms.cz]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberyl Glycine-d4 | CAS 2469259-73-0 | LGC Standards [lgcstandards.com]
- 9. Suberylglycine | C10H17NO5 | CID 6453952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Suberyl-2,2,7,7-d4-glycine | LGC Standards [lgcstandards.com]
- 11. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 12. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.com]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurisotop.com [eurisotop.com]
Suberylglycine-d4 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine-d4 is the deuterium-labeled form of suberylglycine, a significant N-acylglycine. Acylglycines are typically minor metabolites of fatty acids; however, their levels can be indicative of certain inborn errors of metabolism.[1] this compound serves as a crucial internal standard for the accurate quantification of endogenous suberylglycine in biological samples. Its primary application is in clinical diagnostics and metabolic research, particularly in the study of disorders related to fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] The incorporation of four deuterium atoms at stable positions (2,2,7,7) provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry while maintaining chemical properties nearly identical to the unlabeled analyte.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical applications, and metabolic context of this compound.
Physical and Chemical Properties
This compound is typically supplied as a neat solid.[4] While specific quantitative data for some physical properties like melting and boiling points are not publicly available, a summary of its key chemical identifiers and properties is presented below. For its unlabeled counterpart, suberylglycine, it is described as being slightly soluble in DMSO and methanol.[2]
| Property | Value |
| IUPAC Name | 8-[(Carboxymethyl)amino]-8-oxooctanoic-2,2,7,7-d4 acid[4] |
| Synonyms | This compound (suberyl-2,2,7,7-D4), N-(Suberyl-2,2,7,7-d4)glycine[4] |
| CAS Number | 2469259-73-0 |
| Molecular Formula | C₁₀D₄H₁₃NO₅[4] |
| Molecular Weight | 235.27 g/mol [4] |
| Physical State | Neat solid[4] |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely considered proprietary information by commercial suppliers. However, the synthesis can be conceptually understood as a two-stage process: the preparation of the deuterated precursor, 2,2,7,7-tetradeuterio-suberic acid, followed by its coupling with glycine.
Conceptual Synthetic Workflow:
1. Synthesis of 2,2,7,7-tetradeuterio-suberic acid:
The introduction of deuterium at the α-positions to the carboxylic acids (positions 2 and 7 of the octanedioic acid backbone) can be achieved through several organic synthesis methods. A common approach involves the enolization of the dicarboxylic acid or its ester derivative under basic conditions in the presence of a deuterium source, such as deuterium oxide (D₂O). This process is repeated to ensure a high level of deuterium incorporation.
2. Amide Coupling with Glycine:
The formation of the amide bond between the deuterated dicarboxylic acid and glycine is a standard peptide coupling reaction.[5] To facilitate this, one of the carboxylic acid groups of 2,2,7,7-tetradeuterio-suberic acid is typically activated to make it more susceptible to nucleophilic attack by the amino group of glycine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC).[6] The reaction is generally performed in an appropriate aprotic solvent.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of suberylglycine in biological matrices, most commonly urine. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.[3]
General Experimental Protocol for Urinary Suberylglycine Analysis:
While a specific, validated protocol is not publicly available, a general workflow can be described based on established methods for acylglycine analysis.[3]
1. Sample Preparation:
-
A known amount of this compound is spiked into the urine sample.
-
Interfering substances, such as proteins, are removed. This can be achieved by protein precipitation with a solvent like acetonitrile or by solid-phase extraction (SPE).[3]
-
The resulting extract may be evaporated and reconstituted in a mobile phase compatible with the LC system.[3]
2. Liquid Chromatography (LC):
-
The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18).
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve peak shape, is employed.[3]
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for both suberylglycine and this compound.
Metabolic Pathway: The Glycine Conjugation of Suberic Acid
Suberylglycine is formed in the body via the glycine conjugation pathway, which is a two-step enzymatic process primarily occurring in the liver and kidneys. This pathway is crucial for the detoxification of various endogenous and xenobiotic carboxylic acids.[7]
Step 1: Activation of Suberic Acid Suberic acid is first activated to its coenzyme A (CoA) thioester, suberyl-CoA. This reaction is catalyzed by a mitochondrial medium-chain acyl-CoA ligase and requires the hydrolysis of ATP to AMP and pyrophosphate (PPi) for energy.[7]
Step 2: Conjugation with Glycine The suberyl moiety is then transferred from Coenzyme A to the amino group of glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), resulting in the formation of suberylglycine and the release of Coenzyme A.[7][8] The catalytic mechanism of GLYAT involves a general base-catalyzed reaction facilitated by a catalytic dyad of amino acid residues in the enzyme's active site.[9][10]
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the reliable quantification of suberylglycine, a key biomarker for MCAD deficiency and other related disorders. While detailed experimental protocols for its synthesis and specific analytical applications are often proprietary, a thorough understanding of the underlying chemical and biochemical principles allows for its effective use in advanced research and diagnostic methodologies.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suberyl Glycine-d4 | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 9. Structure of Bovine Glycine N‑Acyltransferase Clarifies Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Suberylglycine and Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Suberylglycine and its deuterated isotopologue, Suberylglycine-d4. Suberylglycine has garnered significant attention as a critical biomarker in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. The strategic incorporation of deuterium to create this compound offers substantial advantages in analytical methodologies, particularly in stable isotope dilution assays for the precise quantification of Suberylglycine in biological matrices. This document will delve into the fundamental physicochemical differences, their implications for metabolic stability and bioactivity, and detailed experimental protocols for their synthesis and analysis. The core utility of this compound as an internal standard in quantitative mass spectrometry will be a central focus, providing researchers and drug development professionals with the foundational knowledge to leverage these compounds in their work.
Introduction
Suberylglycine is an N-acylglycine metabolite formed from the conjugation of suberic acid and glycine.[1][2] Under normal physiological conditions, it is present at low levels in biological fluids. However, in individuals with MCAD deficiency, impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of suberyl-CoA, which is subsequently conjugated with glycine, resulting in a significant elevation of urinary Suberylglycine levels.[3][4] This makes Suberylglycine a key diagnostic marker for this metabolic disorder.
The synthesis of this compound, a deuterated version of Suberylglycine, has been pivotal for advancing the accuracy and reliability of its quantification. Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a higher mass due to the replacement of hydrogen atoms with deuterium.[5] This subtle yet significant modification does not typically alter the biological activity of the molecule but provides a distinct mass signature that is invaluable for mass spectrometry-based analytical techniques.[6] this compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis, thereby ensuring precise and accurate quantification of endogenous Suberylglycine.[7][8]
Physicochemical Properties
The primary physical distinction between Suberylglycine and this compound is their molecular weight, stemming from the substitution of four hydrogen atoms with deuterium. This mass difference is the cornerstone of their differentiation in mass spectrometric analyses.
| Property | Suberylglycine | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₅ | C₁₀H₁₃D₄NO₅ | [3][9] |
| Molecular Weight | 231.25 g/mol | 235.27 g/mol | [9] |
| Physical Description | Solid | Solid | [9] |
| Solubility | Slightly soluble in DMSO and Methanol | Not explicitly stated, but expected to be similar to Suberylglycine | [3] |
| InChIKey | HXATVKDSYDWTCX-UHFFFAOYSA-N | HXATVKDSYDWTCX-NZLXMSDQSA-N | [9] |
Synthesis Protocols
While specific, detailed synthesis protocols for Suberylglycine and this compound are not extensively published in peer-reviewed literature, a general and adaptable method for the synthesis of N-acyl glycines can be employed. The synthesis of this compound would necessitate the use of a deuterated starting material, such as Suberic acid-d4.
General Synthesis of Suberylglycine
This protocol is adapted from a general method for the synthesis of N-acyl glycines from fatty acids.[10]
Materials:
-
Suberic acid
-
Glycine sodium salt hydrate
-
Sodium methoxide (catalytic amount)
-
Hydrochloric acid (2 M)
-
Water
-
250 mL three-necked round bottom flask
-
Heating mantle with stirrer
Procedure:
-
Suspend glycine sodium salt hydrate (3 mmol) in a 250 mL three-necked round bottom flask.
-
Add a catalytic amount of sodium methoxide and suberic acid (1 mmol).
-
Heat the reaction mixture to 160°C and stir for 5 hours.
-
Cool the mixture to 60°C and add 30 mL of water.
-
Acidify the mixture with 2 M aqueous HCl to precipitate the product.
-
Collect the white precipitate of Suberylglycine by filtration.
-
The product can be further purified by recrystallization.
Synthesis of this compound
The synthesis of this compound follows the same procedure as for Suberylglycine, with the substitution of Suberic acid with a deuterated analogue, such as Suberic acid-d4 (Octanedioic acid-d4).[11][12] Deuterated suberic acid can be synthesized via H/D exchange reactions using D₂O as the deuterium source and a metal catalyst.[13]
Metabolic Stability and Bioactivity: A Comparative Overview
The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage.[5] This "metabolic shielding" can lead to a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts.[14] While Suberylglycine is a metabolic product and not a drug candidate, if it were to undergo further metabolism involving the cleavage of the deuterated C-D bonds, this compound would be expected to exhibit greater metabolic stability.
In terms of bioactivity, the pharmacological activity of a deuterated compound is generally comparable to its non-deuterated analog, as the substitution of hydrogen with deuterium does not significantly alter the molecule's shape or its ability to interact with biological targets.[6] Since Suberylglycine's primary role is as a biomarker, its "bioactivity" is related to its formation and excretion. The deuteration in this compound is unlikely to alter the fundamental biochemical pathways leading to its formation if a deuterated precursor is introduced.
Experimental Protocols for Analysis
The gold standard for the quantification of Suberylglycine in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) using a stable isotope dilution method with this compound as the internal standard.[8][15][16]
Sample Preparation from Urine
This protocol is a general guideline for the extraction of acylglycines from urine using solid-phase extraction (SPE).[17]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Anion exchange or reversed-phase C18 SPE cartridges
-
Methanol
-
Deionized water
-
Formic acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples to room temperature and vortex. Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the urine sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the acylglycines with methanol containing 2% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the analysis of acylglycines. Specific parameters should be optimized for the instrument in use.[8][15]
| Parameter | Typical Setting |
| UPLC System | Acquity UPLC or similar |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (often negative for acylglycines) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Suberylglycine and this compound need to be determined. |
Mandatory Visualizations
Caption: Metabolic pathway of Suberylglycine formation in MCAD deficiency.
Caption: Experimental workflow for urinary Suberylglycine analysis.
Conclusion
Suberylglycine and its deuterated analog, this compound, are indispensable tools in the study and diagnosis of Medium-Chain Acyl-CoA Dehydrogenase deficiency. While Suberylglycine serves as the crucial biomarker, this compound is the linchpin for accurate and precise quantification through stable isotope dilution mass spectrometry. The fundamental difference between these two molecules lies in the isotopic substitution of hydrogen with deuterium, leading to a mass shift that is exploited in analytical methods. While direct comparative data on their bioactivity and metabolic stability is limited, the principles of the kinetic isotope effect suggest that this compound would exhibit enhanced metabolic stability if it were to undergo further metabolism. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and analyze these compounds, furthering our understanding of MCAD deficiency and other metabolic disorders. The continued application of deuterated standards like this compound will undoubtedly play a vital role in advancing clinical diagnostics and metabolic research.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. Showing Compound Suberylglycine (FDB022336) - FooDB [foodb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suberylglycine | C10H17NO5 | CID 6453952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SUBERIC ACID | Eurisotop [eurisotop.com]
- 13. Documents download module [ec.europa.eu]
- 14. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of Suberylglycine-d4 in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Suberylglycine-d4, a critical tool in the field of metabolic research. We delve into its application as an internal standard for the accurate quantification of suberylglycine, a key biomarker for certain inborn errors of metabolism. This document outlines the underlying metabolic pathways, detailed experimental protocols, and data presentation to facilitate its use in research and clinical settings.
Introduction: The Significance of Suberylglycine and its Deuterated Analog
Suberylglycine is an acylglycine, a conjugate of suberic acid and glycine.[1] Under normal physiological conditions, it is a minor metabolite of fatty acids. However, in certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, the concentration of suberylglycine in urine increases significantly.[1] This makes it a crucial biomarker for the diagnosis and monitoring of conditions such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other dicarboxylic acidurias.[2][3]
Accurate and precise quantification of suberylglycine in complex biological matrices like urine is paramount for clinical diagnosis and research. This is achieved through stable isotope dilution analysis, a powerful technique that employs a stable isotope-labeled internal standard. This compound, a deuterated analog of suberylglycine, serves as the ideal internal standard for this purpose. Its chemical properties are nearly identical to the endogenous analyte, but it is distinguishable by its higher mass due to the presence of four deuterium atoms.[4][5] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reliable results.[6]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in analytical method development.
| Property | Value | Reference |
| Chemical Name | 8-[(Carboxymethyl)amino]-8-oxooctanoic-2,2,7,7-d4 acid | [4][5] |
| CAS Number | 2469259-73-0 | [4] |
| Molecular Formula | C₁₀D₄H₁₃NO₅ | [4][5] |
| Molecular Weight | 235.27 g/mol | [5] |
| Deuterium Labeling | d4 | [4] |
| Appearance | Neat (as supplied by vendors) | [5] |
Metabolic Pathway of Suberylglycine Formation
The formation of suberylglycine is intrinsically linked to disruptions in fatty acid metabolism. The following diagram illustrates the metabolic pathway leading to its accumulation in pathological states.
Caption: Metabolic pathway of suberylglycine formation in fatty acid oxidation disorders.
Quantitative Analysis of Suberylglycine using this compound
The quantitative analysis of urinary acylglycines, including suberylglycine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[7][8][9] The use of this compound as an internal standard is integral to these methods.
Experimental Workflow
The following diagram outlines a typical workflow for the quantitative analysis of suberylglycine in urine.
Caption: Experimental workflow for suberylglycine quantification.
Detailed Experimental Protocol (General)
While specific parameters may vary between laboratories, the following provides a general protocol for the analysis of suberylglycine in urine using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Suberylglycine standard
-
This compound internal standard
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Urine samples, calibrators, and quality control samples
2. Sample Preparation:
-
Thaw urine samples, calibrators, and quality controls to room temperature and vortex.
-
To a 100 µL aliquot of each sample, add a known amount of this compound internal standard solution.
-
Acidify the samples with formic acid.
-
Perform solid-phase extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both suberylglycine and this compound need to be determined and optimized. For example:
-
Suberylglycine: [M+H]⁺ → product ions
-
This compound: [M+H]⁺ → product ions (precursor ion will be 4 Da higher than suberylglycine).
-
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of the calibrators.
-
The concentration of suberylglycine in the unknown samples is then calculated from the calibration curve.
Quantitative Data and Interpretation
The concentration of suberylglycine in urine is a key diagnostic indicator. The following table summarizes typical quantitative data.
| Analyte | Sample Type | Condition | Concentration Range |
| Suberylglycine | Urine | Normal | Undetectable to low levels |
| Suberylglycine | Urine | MCAD Deficiency | Significantly elevated |
| Suberylglycine | Urine | Other Dicarboxylic Acidurias | May be elevated |
Note: Specific reference ranges should be established and validated by individual laboratories.
Logical Relationship in Data Analysis
The core principle of using an internal standard like this compound is to ensure accurate quantification by correcting for variations. The logical relationship in the data analysis process is depicted below.
Caption: Data analysis logic using an internal standard.
Conclusion
This compound is an indispensable tool for metabolic research and clinical diagnostics. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of suberylglycine, a critical biomarker for MCAD deficiency and other fatty acid oxidation disorders. The methodologies and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, ultimately contributing to a better understanding and management of these metabolic diseases.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 4. Suberyl Glycine-d4 | CAS 2469259-73-0 | LGC Standards [lgcstandards.com]
- 5. Suberyl Glycine-d4 | CymitQuimica [cymitquimica.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
Suberylglycine-d4 as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. The condition arises from mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids.[1][2] During periods of fasting or metabolic stress, this enzymatic block prevents the conversion of fats into energy, leading to potentially life-threatening episodes of hypoketotic hypoglycemia, lethargy, vomiting, and coma.[1] Early and accurate diagnosis is therefore critical for managing the disorder and preventing severe clinical outcomes.
Biochemical screening and diagnosis of MCAD deficiency rely on the identification of characteristic metabolites that accumulate due to the enzymatic block. One such key biomarker is suberylglycine, an acylglycine that is excreted in the urine of affected individuals.[3][4] Acylglycines are formed when acyl-CoA species that cannot be further metabolized are conjugated with glycine. In MCAD deficiency, the accumulation of medium-chain acyl-CoAs leads to the formation and excretion of specific acylglycines, including suberylglycine.
The quantitative analysis of urinary suberylglycine provides a sensitive and specific method for the diagnosis of MCAD deficiency.[3][5] To ensure the accuracy and precision of this quantification, stable isotope-labeled internal standards are employed in mass spectrometry-based analytical methods. Suberylglycine-d4, a deuterated analog of suberylglycine, serves as an ideal internal standard, as it shares near-identical chemical and physical properties with the endogenous analyte, allowing for correction of matrix effects and variations during sample processing and analysis. This technical guide provides an in-depth overview of this compound as a biomarker for MCAD deficiency, including quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathway and experimental workflow.
Quantitative Data
The following table summarizes the urinary concentrations of suberylglycine in individuals with MCAD deficiency compared to healthy controls. The data is presented in µmol/mmol creatinine to normalize for variations in urine dilution.
| Population Group | Suberylglycine Concentration (µmol/mmol creatinine) | Reference(s) |
| MCAD Deficiency Patients | ||
| Adults (>18 years old) | 1.00 - 2.00 | [6] |
| Children (1 - 13 years old) | 98.0230 - 783.845 | [7] |
| Children (1 - 13 years old) | 7.334 | [8] |
| Newborns (0-30 days old) | 6.356 - 2226.0400 | [6] |
| Healthy Controls | ||
| Adults (>18 years old) | 29.6 (6.579 - 52.6) | [6] |
| General Population (Reference) | Not typically detected or at very low levels | [9] |
Metabolic Pathway
In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoA esters within the mitochondria. These acyl-CoAs can then enter alternative metabolic pathways, including omega-oxidation, which results in the formation of dicarboxylic acids such as suberic acid. The subsequent conjugation of suberyl-CoA with glycine by the enzyme glycine N-acyltransferase leads to the formation of suberylglycine, which is then excreted in the urine.
Experimental Protocols
The quantitative analysis of suberylglycine in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This compound is used as the internal standard.
Sample Preparation
-
Urine Collection: A random urine specimen is collected and immediately frozen at -20°C or lower until analysis.
-
Internal Standard Spiking: An aliquot of urine (e.g., 1 mL) is thawed and spiked with a known amount of this compound internal standard solution.
-
Extraction: The acylglycines are extracted from the urine matrix. A common method is solid-phase extraction (SPE). The urine sample is acidified and passed through an SPE cartridge. The cartridge is then washed, and the acylglycines are eluted with an organic solvent (e.g., ethyl acetate or methanol).
-
Drying: The eluate is evaporated to dryness under a stream of nitrogen.
Derivatization (for GC-MS analysis)
To increase volatility for GC-MS analysis, the dried extract is derivatized. A common method is trimethylsilylation:
-
The dried residue is reconstituted in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to complete the reaction.
GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 5 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor characteristic ions of suberylglycine and this compound derivatives.
LC-MS/MS Analysis
-
Liquid Chromatograph: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both suberylglycine and this compound are monitored.
Quantification
The concentration of suberylglycine in the urine sample is determined by calculating the ratio of the peak area of the endogenous suberylglycine to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of suberylglycine and a fixed concentration of the internal standard. The final concentration is normalized to the urinary creatinine concentration, which is determined separately.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of urinary suberylglycine using a stable isotope dilution mass spectrometry method.
References
- 1. mdpi.com [mdpi.com]
- 2. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Isotopic Purity of Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis for Suberylglycine-d4 and the analytical methods for determining its isotopic purity. This compound serves as a crucial internal standard for the quantitative analysis of suberylglycine, a metabolite associated with certain inborn errors of metabolism[1][2]. The use of stable isotope-labeled internal standards is paramount in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, ensuring accurate quantification of the target analyte.
Proposed Synthesis of this compound
A direct, published protocol for the synthesis of this compound was not identified in the available literature. Therefore, a plausible and robust synthetic route is proposed based on the established principles of peptide coupling, utilizing commercially available deuterated starting materials. The proposed synthesis involves the coupling of Suberic acid-d4 with glycine methyl ester, followed by the hydrolysis of the resulting ester to yield the final product.
Experimental Protocol
Step 1: Activation of Suberic acid-d4
In this initial step, the commercially available Suberic acid-d4 is converted to a more reactive species to facilitate the subsequent amide bond formation. A common method is the formation of an active ester, for example, using N-hydroxysuccinimide (NHS).
-
Materials:
-
Suberic acid-d4 (2,2,7,7-D4, 98% isotopic purity)[3]
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Suberic acid-d4 (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the cooled mixture with constant stirring.
-
Allow the reaction to stir at 0 °C for one hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM.
-
The filtrate, containing the di-NHS ester of Suberic acid-d4, is concentrated under reduced pressure. The crude product can be used in the next step without further purification, or it can be purified by recrystallization if necessary.
-
Step 2: Coupling with Glycine Methyl Ester
The activated Suberic acid-d4 is then reacted with glycine methyl ester to form the di-ester of this compound.
-
Materials:
-
Di-NHS ester of Suberic acid-d4 (from Step 1)
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve glycine methyl ester hydrochloride (2.5 equivalents) in anhydrous DMF.
-
Add triethylamine (3 equivalents) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Add the crude di-NHS ester of Suberic acid-d4 (1 equivalent) to the glycine methyl ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound dimethyl ester.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl esters to yield the desired this compound.
-
Materials:
-
This compound dimethyl ester (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water or THF/Water solvent mixture
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the purified this compound dimethyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (2.5 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
The product, this compound, may precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization.
-
Determination of Isotopic Purity
The isotopic purity of the synthesized this compound is a critical parameter and must be accurately determined. High-resolution mass spectrometry (HRMS) is the method of choice for this analysis[4].
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.
-
Procedure:
-
Prepare a standard solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).
-
Inject the sample into the LC-HRMS system. The LC method should be developed to ensure the elution of this compound as a sharp, symmetrical peak.
-
Acquire mass spectra in full scan mode with high resolution (e.g., > 60,000).
-
Identify the molecular ion peaks corresponding to the unlabeled (d0), and the deuterated (d1, d2, d3, d4) forms of Suberylglycine.
-
Calculate the isotopic purity by determining the relative abundance of the d4 isotopologue compared to the other isotopologues. The natural isotopic contribution of carbon-13 should be taken into account and corrected for in the calculations[4].
-
Data Presentation
The quantitative data related to the synthesis and characterization of this compound should be presented in a clear and organized manner.
| Parameter | Value | Method of Determination |
| Synthesis Yield | ||
| Step 1 Yield | % | Gravimetric |
| Step 2 Yield | % | Gravimetric |
| Step 3 Yield | % | Gravimetric |
| Overall Yield | % | Calculated |
| Purity | ||
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity | ||
| % d4 | >98% | LC-HRMS |
| % d3 | LC-HRMS | |
| % d2 | LC-HRMS | |
| % d1 | LC-HRMS | |
| % d0 | LC-HRMS |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Analytical Workflow for Isotopic Purity
Caption: Workflow for determining the isotopic purity of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Suberylglycine-d4 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical applications of Suberylglycine-d4, a crucial internal standard for quantitative bioanalysis. The information is tailored for professionals in research, clinical diagnostics, and drug development who are engaged in metabolomics and the study of inborn errors of metabolism.
Introduction to this compound
This compound is the deuterium-labeled form of Suberylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. Specifically, elevated levels of suberylglycine in urine are associated with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification of its endogenous, unlabeled counterpart in biological matrices.[3][4] By behaving chemically identical to the analyte of interest, it compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[5][6]
Commercial Availability
Several reputable suppliers offer this compound as an analytical standard. The following table summarizes the key information for sourcing this compound.
| Supplier | Product Name | Product Code | CAS Number | Molecular Formula | Available Quantities |
| LGC Standards | Suberyl Glycine-d4 | TRC-S688758 | 2469259-73-0 | C₁₀D₄H₁₃NO₅ | 1 mg, 2.5 mg, 10 mg |
| CymitQuimica | Suberyl Glycine-d4 | TR-S688758 | 2469259-73-0 | C₁₀D₄H₁₃NO₅ | 1 mg, 2.5 mg, 10 mg |
| MedChemExpress | This compound | HY-134958S | 2469259-73-0 | C₁₀D₄H₁₃NO₅ | 5 mg, 10 mg |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Analytical Applications and Experimental Protocols
This compound is primarily used as an internal standard in stable isotope dilution assays for the quantitative analysis of suberylglycine in biological fluids, most commonly urine.[7] These methods, typically employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the diagnosis and monitoring of MCAD deficiency.[1][8]
General Experimental Protocol for Quantification of Urinary Acylglycines using LC-MS/MS
This protocol outlines a representative workflow for the analysis of suberylglycine in urine using this compound as an internal standard.
1. Materials and Reagents:
-
This compound analytical standard
-
Suberylglycine analytical standard (for calibration curve)
-
Urine samples (patient and quality control)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[9]
2. Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. b. Centrifuge the samples to pellet any particulate matter. c. To a known volume of supernatant (e.g., 100 µL), add a precise amount of this compound internal standard solution. d. Perform a sample clean-up and concentration step, typically using solid-phase extraction (SPE). This step removes interfering matrix components.[9] e. Elute the acylglycines from the SPE cartridge. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis: a. Liquid Chromatography:
- Use a suitable C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). b. Mass Spectrometry:
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) to detect and quantify suberylglycine and this compound.[9] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis and Quantification: a. Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of suberylglycine and a fixed concentration of this compound. b. Plot the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine. c. Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard, such as this compound, in a quantitative bioanalytical method.
References
- 1. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Suberylglycine-d4: Applications in Metabolic Research and Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suberylglycine-d4, a key analytical standard in the study of fatty acid metabolism. We will delve into its physicochemical properties, its critical role in quantitative analysis, the experimental protocols for its use, and the metabolic pathways it helps to elucidate. This document is intended to serve as a valuable resource for professionals in metabolic research, clinical diagnostics, and drug development.
Physicochemical Properties of this compound
This compound is the deuterium-labeled form of Suberylglycine. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous, unlabeled counterpart in mass spectrometry analyses. This property is fundamental to its application as an internal standard for accurate quantification.
| Property | Value | Reference |
| CAS Number | 2469259-73-0 | [][2] |
| Molecular Formula | C₁₀H₁₃D₄NO₅ | [] |
| Molecular Weight | 235.27 g/mol | [] |
| Synonyms | 8-[(Carboxymethyl)amino]-8-oxooctanoic-2,2,7,7-d4 acid, this compound (suberyl-2,2,7,7-D4), N-(Suberyl-2,2,7,7-d4)glycine | [][2] |
The Role of Deuterium-Labeled Standards in Metabolic Analysis
Deuterium-labeled compounds, such as this compound, are indispensable tools in modern biomedical and pharmaceutical research.[] The substitution of hydrogen with its stable isotope, deuterium, provides a mass shift that is easily detectable by mass spectrometry without significantly altering the chemical properties of the molecule.[3] This makes them ideal for use as internal standards in quantitative assays.
The primary advantages of using deuterium-labeled internal standards include:
-
Enhanced Accuracy and Precision: By adding a known quantity of the labeled standard to a biological sample, variations in sample preparation and instrument response can be normalized, leading to more accurate and reproducible quantification of the endogenous analyte.[][4]
-
Improved Sensitivity: The use of stable isotope-labeled standards can help to improve the signal-to-noise ratio in complex biological matrices, enhancing the sensitivity of the analytical method.[]
-
Metabolic Flux Analysis: These compounds are crucial for tracing the metabolic fate of molecules in biological systems, allowing researchers to study the dynamics of metabolic pathways.[2][4]
Experimental Protocols: Quantification of Acylglycines
The gold standard for the analysis of acylglycines, including suberylglycine, in biological fluids is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] this compound is used as an internal standard in this methodology to ensure accurate quantification.
Objective: To accurately measure the concentration of suberylglycine in a urine sample.
Materials:
-
Urine sample
-
This compound internal standard solution of known concentration
-
Organic solvents (e.g., methanol, acetonitrile)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a known volume of the urine supernatant, add a precise amount of the this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the acylglycines.[5]
-
Elute the acylglycines from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for UPLC-MS/MS analysis.[5]
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC system.
-
Perform chromatographic separation using a suitable column (e.g., C18) with a gradient elution program.[5]
-
Introduce the column effluent into the tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode for the detection of the acylglycines.[5]
-
Monitor the specific mass transitions for both endogenous suberylglycine and the this compound internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of unlabeled suberylglycine and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of endogenous suberylglycine to the peak area of this compound in the unknown samples.
-
Determine the concentration of suberylglycine in the samples by interpolating this ratio on the calibration curve.
-
Figure 1. Experimental workflow for the quantification of urinary acylglycines.
Metabolic Significance and Signaling Pathways
Suberylglycine is an acylglycine that is typically present at low levels in healthy individuals.[6] However, its concentration is significantly elevated in the urine of patients with certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[7][8]
MCAD Deficiency and Fatty Acid Oxidation:
MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial β-oxidation of medium-chain fatty acids.[8] This leads to an accumulation of medium-chain acyl-CoA esters, including suberyl-CoA. To mitigate the toxicity of these accumulating intermediates, the body utilizes a detoxification pathway involving the conjugation of these acyl-CoAs with glycine.[5] This reaction is catalyzed by glycine N-acyltransferase.[6] The resulting acylglycines, such as suberylglycine, are then excreted in the urine.[8] Therefore, elevated levels of urinary suberylglycine serve as a key diagnostic biomarker for MCAD deficiency.[5][8][9]
Figure 2. Formation of Suberylglycine in MCAD deficiency.
References
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 7. hwb.gov.in [hwb.gov.in]
- 8. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Standards for Fatty Acid Oxidation Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled standards in the diagnosis and monitoring of fatty acid oxidation disorders (FAODs). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are working in the field of inborn errors of metabolism. This document details the core principles of stable isotope dilution analysis, outlines experimental protocols for acylcarnitine profiling, and presents quantitative data and metabolic pathways for key FAODs.
Introduction to Fatty Acid Oxidation Disorders and the Role of Deuterium-Labeled Standards
Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy. This can lead to a harmful buildup of fatty acids and their intermediates in the body. The clinical presentation of FAODs can range from mild, late-onset myopathy to severe neonatal cardiomyopathy and sudden infant death.
The analysis of acylcarnitines, which are esters of carnitine and fatty acids, in biological fluids is a primary method for the diagnosis and monitoring of FAODs. Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine profiling due to its high sensitivity, specificity, and throughput.
Deuterium-labeled compounds are stable, non-radioactive isotopes that serve as ideal internal standards in mass spectrometry-based quantitative analysis. In the context of FAODs, deuterium-labeled acylcarnitines and fatty acids are crucial for the accurate quantification of their endogenous, unlabeled counterparts. This is achieved through the principle of stable isotope dilution, where a known amount of the labeled standard is added to a biological sample. The ratio of the unlabeled analyte to the labeled standard is then measured by MS/MS, allowing for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
Commercially Available Deuterium-Labeled Standards
A variety of deuterium-labeled acylcarnitine standards are commercially available, covering a range of chain lengths relevant to the diagnosis of different FAODs. The use of a panel of these standards is essential for comprehensive acylcarnitine profiling.
| Deuterium-Labeled Standard | Common Abbreviation | Supplier Examples |
| L-Carnitine (trimethyl-d9) | d9-C0 | Cambridge Isotope Laboratories, Avanti |
| Acetyl-L-carnitine (N-methyl-d3) | d3-C2 | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Propionyl-L-carnitine (N-methyl-d3) | d3-C3 | Cambridge Isotope Laboratories |
| Butyryl-L-carnitine (N-methyl-d3) | d3-C4 | Cambridge Isotope Laboratories |
| Isovaleryl-L-carnitine (d9) | d9-C5 | ChromSystems |
| Hexanoyl-L-carnitine (N-methyl-d3) | d3-C6 | Cambridge Isotope Laboratories |
| Octanoyl-L-carnitine (N-methyl-d3) | d3-C8 | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Decanoyl-L-carnitine (N-methyl-d3) | d3-C10 | Cambridge Isotope Laboratories |
| Dodecanoyl-L-carnitine (N-methyl-d3) | d3-C12 | Cambridge Isotope Laboratories |
| Tetradecanoyl-L-carnitine (N-methyl-d3) | d3-C14 | Cambridge Isotope Laboratories |
| Hexadecanoyl-L-carnitine (N-methyl-d3) | d3-C16 | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Octadecanoyl-L-carnitine (N-methyl-d3) | d3-C18 | Cambridge Isotope Laboratories |
This table is not exhaustive and represents a selection of commonly used standards. Researchers should consult supplier catalogs for a complete and up-to-date listing.
Experimental Protocols for Acylcarnitine Analysis
The following protocols provide a general framework for the analysis of acylcarnitines in dried blood spots and plasma using tandem mass spectrometry.
Analysis of Acylcarnitines from Dried Blood Spots (DBS)
This method is widely used in newborn screening programs.
Materials:
-
Dried blood spot cards
-
Methanol (HPLC grade)
-
Deuterium-labeled internal standard mixture in methanol (commercially available or prepared in-house)
-
3N HCl in n-butanol (or acetyl chloride in n-butanol)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: To each well, 100 µL of methanol containing the deuterium-labeled internal standards is added.
-
Elution: The plate is sealed and shaken for 30-60 minutes at room temperature to elute the acylcarnitines.
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Butylation): 50-100 µL of 3N HCl in n-butanol is added to each well.
-
Incubation: The plate is sealed and incubated at 60-65°C for 15-30 minutes.
-
Drying: The butanol is evaporated to dryness under nitrogen or in a vacuum concentrator.
-
Reconstitution: The dried residue is reconstituted in an appropriate solvent (e.g., mobile phase) for injection into the MS/MS system.
Analysis of Acylcarnitines from Plasma
This method is often used for diagnostic confirmation and monitoring of patients.
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade)
-
Deuterium-labeled internal standard mixture in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: 10-50 µL of plasma is pipetted into a microcentrifuge tube.
-
Protein Precipitation and Extraction: 3 volumes of cold acetonitrile containing the deuterium-labeled internal standards are added.
-
Vortexing: The mixture is vortexed vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a new tube or a well in a 96-well plate.
-
Drying: The supernatant is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Optional but common): The dried extract can be derivatized to butyl esters as described in the DBS protocol to improve chromatographic and mass spectrometric performance.
-
Reconstitution: The dried residue is reconstituted in an appropriate solvent for MS/MS analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
Acylcarnitines are typically analyzed by electrospray ionization (ESI) in the positive ion mode. A common method for the comprehensive detection of acylcarnitines is the use of a precursor ion scan. All acylcarnitines share a common fragment ion at a mass-to-charge ratio (m/z) of 85 (or m/z 99 for methylated derivatives, though analysis of butylated esters is more common). By scanning for all precursor ions that fragment to produce this product ion, a profile of the acylcarnitines present in the sample can be generated. For targeted quantification, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each analyte and its labeled internal standard are monitored.
Representative MRM Transitions for Acylcarnitine Analysis
The following table provides examples of MRM transitions for selected acylcarnitines and their corresponding deuterium-labeled internal standards after butylation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterium-Labeled Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Free Carnitine (C0) | 218.1 | 85.1 | d9-Carnitine | 227.1 | 85.1 |
| Acetylcarnitine (C2) | 260.1 | 85.1 | d3-Acetylcarnitine | 263.1 | 85.1 |
| Propionylcarnitine (C3) | 274.2 | 85.1 | d3-Propionylcarnitine | 277.2 | 85.1 |
| Butyrylcarnitine (C4) | 288.2 | 85.1 | d3-Butyrylcarnitine | 291.2 | 85.1 |
| Octanoylcarnitine (C8) | 344.3 | 85.1 | d3-Octanoylcarnitine | 347.3 | 85.1 |
| Tetradecanoylcarnitine (C14) | 428.4 | 85.1 | d3-Tetradecanoylcarnitine | 431.4 | 85.1 |
| Hexadecanoylcarnitine (C16) | 456.5 | 85.1 | d3-Hexadecanoylcarnitine | 459.5 | 85.1 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the internal standard and the derivatization agent used. These values are for butylated derivatives.
Visualization of Workflows and Metabolic Pathways
Experimental Workflow for Acylcarnitine Profiling
Caption: General experimental workflow for acylcarnitine profiling.
Fatty Acid Beta-Oxidation Pathway and Key FAODs
The following diagrams illustrate the mitochondrial fatty acid beta-oxidation spiral and highlight the enzymatic defects in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, showing the resulting accumulation of specific acylcarnitines.
Caption: Mitochondrial fatty acid beta-oxidation pathway with key FAODs.
Reference Ranges for Acylcarnitines
Reference ranges for plasma acylcarnitines can vary between laboratories due to differences in methodology and patient populations. It is crucial for each laboratory to establish its own age-appropriate reference intervals. The following table provides representative reference ranges for adults in plasma.
| Acylcarnitine | Abbreviation | Representative Reference Range (µmol/L) |
| Free Carnitine | C0 | 25.0 - 55.0 |
| Acetylcarnitine | C2 | 2.0 - 10.0 |
| Propionylcarnitine | C3 | 0.1 - 0.5 |
| Butyrylcarnitine | C4 | < 0.2 |
| Isovalerylcarnitine | C5 | < 0.15 |
| Octanoylcarnitine | C8 | < 0.1 |
| Decanoylcarnitine | C10 | < 0.1 |
| Tetradecanoylcarnitine | C14 | < 0.1 |
| Hexadecanoylcarnitine | C16 | 0.5 - 2.5 |
| Octadecanoylcarnitine | C18 | 0.5 - 2.0 |
These ranges are for illustrative purposes only and should not be used for clinical diagnosis.
Conclusion
Deuterium-labeled standards are indispensable tools in the clinical and research settings for the accurate diagnosis and monitoring of fatty acid oxidation disorders. The use of stable isotope dilution tandem mass spectrometry allows for the precise quantification of acylcarnitine profiles, providing critical information for patient management and for the development of new therapeutic strategies. The methodologies and data presented in this guide offer a solid foundation for professionals working to advance our understanding and treatment of these complex metabolic diseases.
The Pivotal Role of Acylglycines in the Diagnosis of Metabolic Diseases: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the critical role of acylglycines in the diagnosis and monitoring of inborn errors of metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical significance of acylglycines, their association with specific metabolic disorders, and the advanced analytical techniques utilized for their quantification.
Introduction: The Significance of Acylglycines as Biomarkers
Acylglycines are metabolic intermediates formed by the conjugation of acyl-CoA esters with the amino acid glycine.[1] Under normal physiological conditions, they are present in low concentrations in biological fluids such as urine.[2] However, in several inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias, enzymatic defects lead to the accumulation of specific acyl-CoA species.[3] These excess acyl-CoAs are subsequently conjugated with glycine, resulting in a significant and disease-specific increase in the urinary excretion of corresponding acylglycines.[4] This makes the qualitative and quantitative analysis of acylglycines a powerful diagnostic tool for identifying these debilitating genetic disorders.[5][6]
The analysis of acylglycines offers a distinct advantage as their levels tend to remain elevated even when a patient is in a metabolically stable or asymptomatic state, unlike some other biomarkers that may only become abnormal during acute metabolic decompensation.[4] This consistent elevation provides a reliable diagnostic window for clinicians.
Acylglycine Metabolism: Biosynthesis and Degradation
The cellular concentration of acylglycines is tightly regulated through a balance of biosynthesis and degradation pathways. Understanding these pathways is crucial for interpreting acylglycine profiles in health and disease.
Biosynthesis of Acylglycines
The formation of acylglycines primarily occurs in the mitochondria and involves a two-step process:
-
Fatty Acid Activation: A fatty acid is first activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase enzyme. This is an ATP-dependent reaction.[7]
-
Glycine Conjugation: The activated acyl-CoA is then conjugated with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[7]
In the context of inborn errors of metabolism, the accumulation of a specific acyl-CoA substrate due to an enzyme deficiency drives the increased synthesis of the corresponding acylglycine.
Degradation of Acylglycines
The primary route for the breakdown of acylglycines is through hydrolysis, which cleaves the amide bond to release the constituent fatty acid and glycine. The key enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH).[7]
Diagnostic Utility of Acylglycines in Metabolic Disorders
The analysis of urinary acylglycines is a cornerstone in the diagnosis of a range of inborn errors of metabolism. Specific acylglycine profiles are characteristic of particular enzyme deficiencies.
Fatty Acid Oxidation (FAO) Disorders
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAO disorders.[8] Patients with MCAD deficiency typically excrete high levels of hexanoylglycine and suberylglycine.[9]
-
Glutaric Acidemia Type II (Multiple Acyl-CoA Dehydrogenase Deficiency): This disorder can present with a complex pattern of elevated acylglycines, including isovalerylglycine, isobutyrylglycine, and 2-methylbutyrylglycine.[10]
Organic Acidemias
-
Isovaleric Acidemia: Caused by a deficiency of isovaleryl-CoA dehydrogenase, this disorder leads to the prominent excretion of isovalerylglycine.[11][12]
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This condition is characterized by elevated urinary levels of 3-methylcrotonylglycine and 3-hydroxyisovaleric acid.[13][14]
-
Propionic Acidemia: In this disorder, propionylglycine may be elevated in the urine.[10]
Quantitative Data Presentation
The following tables summarize the reference ranges for key urinary acylglycines in healthy individuals and the typically observed pathological concentrations in various metabolic disorders. Values are generally expressed relative to creatinine to account for variations in urine dilution.
Table 1: Urinary Acylglycine Reference Ranges in a Healthy Pediatric Population
| Acylglycine | Reference Range (mg/g Creatinine) |
| n-Acetylglycine | ≤3.50 |
| n-Propionylglycine | ≤2.25 |
| Isobutyrylglycine | ≤3.00 |
| n-Butyrylglycine | ≤2.50 |
| 2-Methylbutyrylglycine | ≤2.00 |
| Isovalerylglycine | ≤8.00 |
| Tiglylglycine | Not typically detected |
| Hexanoylglycine | Not typically detected |
| 3-Methylcrotonylglycine | Not typically detected |
| Suberylglycine | Not typically detected |
| Phenylpropionylglycine | Not typically detected |
Data compiled from Mayo Clinic Laboratories.[10]
Table 2: Pathological Urinary Acylglycine Concentrations in Selected Inborn Errors of Metabolism
| Disorder | Key Acylglycine(s) | Typical Pathological Concentration Range (relative to normal) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Hexanoylglycine, Suberylglycine | Markedly elevated |
| Isovaleric Acidemia | Isovalerylglycine | Significantly increased |
| 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency | 3-Methylcrotonylglycine, Tiglylglycine | Substantially elevated |
| Propionic Acidemia | Propionylglycine | Moderately to significantly elevated |
| Glutaric Acidemia Type II | Isovalerylglycine, Isobutyrylglycine, 2-Methylbutyrylglycine | Variably elevated |
Concentration ranges are qualitative due to variability between patients and metabolic state. Quantitative data from larger patient cohorts is continuously being gathered.[3]
Experimental Protocols for Acylglycine Analysis
The accurate quantification of acylglycines requires sophisticated analytical techniques, primarily tandem mass spectrometry (MS/MS) coupled with either ultra-performance liquid chromatography (UPLC) or gas chromatography (GC).
UPLC-MS/MS Method for Urinary Acylglycine Analysis
This method offers high sensitivity and specificity for the quantification of a broad range of acylglycines.[5][6]
5.1.1 Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect a random urine specimen. No preservative is required.[10]
-
Internal Standard Spiking: To 100 µL of urine, add a known concentration of a stable isotope-labeled internal standard mixture (e.g., D3-propionylglycine, D5-isovalerylglycine).[2]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.[2]
-
Solid-Phase Extraction:
-
Condition an anion exchange SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interfering compounds.
-
Elute the acylglycines with an appropriate acidic organic solvent.
-
-
Derivatization (Butylation):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of 3 M HCl in n-butanol. Cap the tube and heat at 65°C for 20 minutes.[2]
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
5.1.2 UPLC-MS/MS Instrumental Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column suitable for UPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to resolve the various acylglycines.
-
Flow Rate: Appropriate for the UPLC column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for each acylglycine and its corresponding internal standard. Specific precursor-to-product ion transitions are monitored for quantification.
-
GC-MS Method for Urinary Acylglycine Analysis
GC-MS is a well-established method for acylglycine analysis, though it requires derivatization to increase the volatility of the analytes.[15]
5.2.1 Sample Preparation and Derivatization
-
Sample Collection and Internal Standard Spiking: As described for the UPLC-MS/MS method.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate under acidic conditions.
-
Derivatization (Silylation):
-
Evaporate the organic extract to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the sample to facilitate the derivatization reaction.
-
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., hexane).
5.2.2 GC-MS Instrumental Analysis
-
Gas Chromatograph:
-
Column: A capillary column with a suitable stationary phase for separating the derivatized acylglycines.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to achieve optimal separation.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each derivatized acylglycine and its internal standard.
-
Diagnostic Workflow and Future Perspectives
The analysis of acylglycines is an integral part of the diagnostic workflow for suspected inborn errors of metabolism.
Future advancements in metabolomics and high-resolution mass spectrometry are expected to further enhance the diagnostic utility of acylglycine analysis. The discovery of novel acylglycine species and the development of more comprehensive analytical panels will likely lead to the identification of new biomarkers for a wider range of metabolic disorders. Furthermore, the integration of acylglycine profiling with genomic data will provide a more complete picture of disease pathophysiology and may pave the way for personalized therapeutic strategies.
Conclusion
Acylglycines are indispensable biomarkers in the field of clinical chemistry and metabolic medicine. Their analysis provides a non-invasive and reliable method for the diagnosis and monitoring of numerous inborn errors of metabolism. The continued refinement of analytical methodologies and the expansion of our understanding of acylglycine metabolism will undoubtedly solidify their importance in the clinical laboratory and in the development of novel therapeutic interventions for these rare but serious genetic diseases.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. muhealth.testcatalog.org [muhealth.testcatalog.org]
- 11. Orphanet: Isovaleric acidemia [orpha.net]
- 12. medlink.com [medlink.com]
- 13. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 15. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Suberylglycine using Suberylglycine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of suberyl-CoA, which is then conjugated with glycine to form suberylglycine and excreted in the urine. The accurate and precise quantification of suberylglycine in biological matrices like urine is therefore essential for clinical diagnosis and research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of suberylglycine due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Suberylglycine-d4, is critical for reliable quantification. This internal standard co-elutes with the endogenous analyte and exhibits similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
These application notes provide a detailed protocol for the quantification of suberylglycine in human urine using this compound as an internal standard by LC-MS/MS.
Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency
In a healthy individual, medium-chain fatty acids are metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA for energy production. However, in MCAD deficiency, a genetic disorder affecting the ACADM gene, the medium-chain acyl-CoA dehydrogenase enzyme is deficient. This deficiency disrupts the beta-oxidation pathway, leading to an accumulation of medium-chain acyl-CoAs, including suberyl-CoA. To mitigate the toxicity of these accumulating metabolites, the body utilizes a detoxification pathway where suberyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form suberylglycine, which is then excreted in the urine.
Experimental Protocols
Sample Preparation (Human Urine)
This protocol outlines a simple "dilute-and-shoot" method, which is suitable for high-throughput analysis. For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be required.
Materials:
-
Human urine samples
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 90 µL of the urine supernatant.
-
Add 10 µL of the this compound internal standard solution.
-
Add 900 µL of a methanol/water (50:50, v/v) solution containing 0.1% formic acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) system (e.g., Waters ACQUITY UPLC or equivalent).
-
A triple quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
MRM Transitions:
The following are representative MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Suberylglycine | 230.1 | 74.0 | 50 | -25 |
| This compound | 234.1 | 78.0 | 50 | -25 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of suberylglycine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.[1][2][3]
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | |
| Extraction Recovery | > 85% |
Experimental Workflow
The overall workflow for the analysis of suberylglycine in urine samples is depicted in the following diagram.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of suberylglycine in human urine. This method is well-suited for clinical research and diagnostic applications, aiding in the investigation and management of inborn errors of metabolism such as MCAD deficiency. The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in implementing this important bioanalytical assay.
References
Application Notes and Protocols for the Quantification of Suberylglycine in Urine using Suberylglycine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a key biomarker for the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA, which is subsequently conjugated with glycine to form suberylglycine and excreted in the urine. The quantitative analysis of suberylglycine in urine is therefore a critical diagnostic tool.
This document provides a detailed protocol for the quantification of suberylglycine in human urine samples using a stable isotope-labeled internal standard, Suberylglycine-d4, and analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is crucial for correcting for matrix effects and variations during sample preparation, ensuring high accuracy and precision.
Application
This method is intended for the quantitative analysis of suberylglycine in urine for clinical research, disease monitoring, and in the development of therapeutic interventions for MCAD deficiency and other related metabolic disorders.
Signaling Pathway of Suberylglycine Formation in MCAD Deficiency
In healthy individuals, medium-chain fatty acids are metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate energy. In MCAD deficiency, a defect in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this pathway, leading to the accumulation of medium-chain acyl-CoAs, particularly octanoyl-CoA. To detoxify the cells from these accumulating metabolites, the body utilizes an alternative pathway where octanoyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form suberylglycine, which is then excreted in the urine.
Caption: Metabolic pathway of suberylglycine formation in MCAD deficiency.
Experimental Workflow
The overall experimental workflow for the quantification of suberylglycine in urine samples is depicted below. The process involves sample collection, the addition of the this compound internal standard, sample clean-up and derivatization, followed by UPLC-MS/MS analysis and data processing.
Caption: Experimental workflow for urinary suberylglycine analysis.
Experimental Protocols
Materials and Reagents
-
Urine samples
-
Suberylglycine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
UPLC system
-
Triple quadrupole mass spectrometer
Preparation of Internal Standard and Calibration Standards
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of suberylglycine analytical standard into a pooled urine matrix. The concentration range should encompass the expected physiological and pathological levels of suberylglycine.
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 20 µL of the this compound IS Working Solution (10 µg/mL) to each urine sample, calibrator, and quality control sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol). Cap the tube tightly and heat at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds, centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Note: The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: It is critical to optimize the precursor and product ion m/z values for both the butylated suberylglycine and this compound on the specific mass spectrometer being used. The following are theoretical values that should be used as a starting point for optimization:
-
Suberylglycine butyl ester: The precursor ion will be the [M+H]+ of the butylated derivative. The product ion will likely correspond to the loss of the butoxy group or fragmentation of the acyl chain.
-
This compound butyl ester: The precursor ion will be the [M+H]+ of the deuterated, butylated derivative. The product ion should be selected to be analogous to the non-labeled compound, accounting for the mass shift due to the deuterium labels.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of acylglycines in urine using a similar methodology.
Table 1: Method Validation Parameters for Acylglycine Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Recovery | 90.2% - 109.3% |
| Within-run Precision (CV%) | < 10% |
| Between-run Precision (CV%) | < 10% |
Table 2: Expected Urinary Suberylglycine Concentrations
| Population | Suberylglycine Concentration (µg/mg creatinine) |
| Healthy Controls | Typically low or undetectable |
| MCAD Deficient (Asymptomatic) | Moderately elevated |
| MCAD Deficient (Acute illness) | Significantly elevated[1] |
Discussion and Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of urinary suberylglycine. The detailed protocol for sample preparation, including butanolic derivatization, is essential for achieving the required sensitivity and chromatographic performance. The use of a stable isotope-labeled internal standard is paramount for ensuring accurate and precise results by compensating for any variability during the analytical process. This method is a valuable tool for researchers and clinicians involved in the diagnosis and management of MCAD deficiency and other related inborn errors of metabolism.
References
Application Note: Quantitative Analysis of Acylglycines in Biological Matrices Using Suberylglycine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of a panel of N-acylglycines in biological samples, such as urine and plasma, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Acylglycines are critical biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] This protocol employs Suberylglycine-d4, a stable isotope-labeled internal standard, to ensure accurate and precise quantification by correcting for matrix effects and procedural losses. The methodology involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This approach offers the high specificity and sensitivity required for clinical research and drug development applications.
Introduction
N-acylglycines are metabolic byproducts formed from the conjugation of acyl-CoA esters with glycine.[1] While present at low levels in healthy individuals, their concentrations can rise significantly in those with certain metabolic disorders.[1] Therefore, the precise and reliable quantification of acylglycines is essential for the diagnosis and monitoring of these conditions. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial to compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.[2] Suberylglycine itself is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3]
Principle of the Method
The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is introduced into the biological sample at the beginning of the sample preparation process. This internal standard shares nearly identical chemical and physical properties with the endogenous suberylglycine and other acylglycines, ensuring it behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the peak area of the endogenous analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved, minimizing the impact of sample loss and matrix-induced ionization suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
Acylglycine standards (including Suberylglycine)
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Human plasma and urine (for matrix-matched calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
Instrumentation
-
A Liquid Chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each acylglycine and this compound in methanol.
-
Working Standard Mixture (10 µg/mL): Combine appropriate volumes of the individual acylglycine stock solutions and dilute with 50% methanol/water to obtain a final concentration of 10 µg/mL for each analyte.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol/water to a final concentration of 1 µg/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped urine or plasma) to achieve a concentration range of 0.05 to 50 µM.
Sample Preparation
Protocol 1: Plasma Samples (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (this compound, 1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Samples (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the Internal Standard Working Solution (this compound, 1 µg/mL in 50% methanol/water).
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Urine Samples (Solid-Phase Extraction - for higher sensitivity)
-
To 100 µL of centrifuged urine, add 10 µL of the Internal Standard Working Solution (this compound, 1 µg/mL).
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water and 5% methanol).
-
Elute the acylglycines with an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for each acylglycine need to be optimized. For Suberylglycine and its d4-labeled internal standard, the following transitions are proposed and should be confirmed experimentally:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberylglycine | 218.1 | 76.1 | Requires optimization |
| This compound | 222.1 | 76.1 | Requires optimization |
| Other Acylglycines | Analyte-specific | Analyte-specific | Requires optimization |
Data Presentation
The quantitative performance of the method should be validated for linearity, precision, accuracy, and sensitivity. The results should be summarized in clear and structured tables.
Table 1: Calibration Curve Data for a Panel of Acylglycines
| Analyte | Calibration Range (µM) | r² |
| Propionylglycine | 0.1 - 100 | > 0.99 |
| Isovalerylglycine | 0.1 - 100 | > 0.99 |
| Hexanoylglycine | 0.1 - 100 | > 0.99 |
| Suberylglycine | 0.1 - 100 | > 0.99 |
| Octanoylglycine | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| Analyte | QC Level | Nominal Conc. (µM) | Mean Measured Conc. (µM) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Suberylglycine | Low | 0.5 | 0.48 | 96.0 | < 10 | < 15 |
| Mid | 5.0 | 5.1 | 102.0 | < 10 | < 15 | |
| High | 50.0 | 49.5 | 99.0 | < 10 | < 15 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (µM) |
| Propionylglycine | 0.1 |
| Isovalerylglycine | 0.1 |
| Hexanoylglycine | 0.1 |
| Suberylglycine | 0.1 |
| Octanoylglycine | 0.1 |
Visualizations
Caption: Experimental workflow for acylglycine analysis.
Caption: Signaling pathway and quantification logic.
References
Application Notes and Protocols for Suberylglycine-d4 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is an N-acyl conjugate of glycine and suberic acid, a medium-chain dicarboxylic acid. It is a key biomarker in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of suberyl-CoA, which is then conjugated with glycine to form suberylglycine and excreted in elevated amounts. Accurate and precise quantification of suberylglycine in plasma is crucial for the diagnosis and monitoring of MCAD deficiency.
This document provides a detailed protocol for the sample preparation of plasma for the quantitative analysis of suberylglycine using a stable isotope-labeled internal standard, Suberylglycine-d4. The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample processing and instrument response. The described method is based on a robust and straightforward protein precipitation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway of Suberylglycine Formation in MCAD Deficiency
In healthy individuals, medium-chain fatty acids are metabolized through β-oxidation in the mitochondria. However, in MCAD deficiency, a defect in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs, including suberyl-CoA. To mitigate the toxicity of these accumulating metabolites, the body utilizes a detoxification pathway involving the conjugation of suberyl-CoA with glycine, catalyzed by glycine N-acyltransferase, to form suberylglycine.
Experimental Protocol: Protein Precipitation for Suberylglycine Analysis in Plasma
This protocol describes a protein precipitation method for the extraction of suberylglycine from plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Suberylglycine analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, chilled to -20°C
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
1.5 mL polypropylene microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator (optional)
-
Autosampler vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Suberylglycine and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
From the stock solutions, prepare working solutions for calibration standards and the internal standard at appropriate concentrations in a suitable solvent (e.g., 50% methanol in water).
-
-
Sample Preparation Workflow:
Workflow for plasma sample preparation of Suberylglycine. -
Detailed Steps:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at a minimum of 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step is recommended to concentrate the sample and remove the organic solvent.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex the reconstituted sample and centrifuge briefly to pellet any insoluble material.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of acylglycines in plasma using LC-MS/MS with a protein precipitation sample preparation method. The data is compiled from various studies and represents the expected performance of a well-validated method.
| Parameter | Typical Performance |
| Recovery | >85% |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Matrix Effect | Corrected by deuterated internal standard |
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Suberylglycine. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with low %B, ramp to high %B to elute Suberylglycine, then re-equilibrate. |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Suberylglycine MRM Transition | m/z 232.1 → 76.1 |
| This compound MRM Transition | m/z 236.1 → 80.1 (Predicted) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 50 - 100 ms |
Note on MRM Transitions: The MRM transition for Suberylglycine is based on its protonated molecular ion and a characteristic fragment ion. The predicted MRM transition for this compound assumes the deuterium labels are on the glycine moiety, resulting in a corresponding mass shift in the fragment ion. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
Conclusion
The protocol described provides a robust and reliable method for the preparation of plasma samples for the quantitative analysis of Suberylglycine using this compound as an internal standard. The use of a simple protein precipitation technique makes it suitable for high-throughput analysis in clinical and research settings. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
Application of Suberylglycine-d4 in Targeted Metabolomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is an N-acylglycine that serves as a crucial biomarker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In affected individuals, impaired fatty acid β-oxidation leads to an accumulation of medium-chain acyl-CoAs, which are subsequently conjugated to glycine to form acylglycines, including suberylglycine, and excreted in the urine. Targeted metabolomics, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of suberylglycine. The use of a stable isotope-labeled internal standard, such as Suberylglycine-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations that can occur during sample preparation and analysis.
Principle of the Method
This protocol outlines a robust LC-MS/MS method for the quantitative analysis of suberylglycine in human urine. A known amount of this compound is added to each sample as an internal standard at the beginning of the sample preparation process. Both the endogenous suberylglycine and the this compound internal standard are co-extracted from the urine matrix. The extract is then subjected to LC-MS/MS analysis. Chromatographic separation isolates suberylglycine from other urinary constituents, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides selective and sensitive detection. Quantification is achieved by calculating the peak area ratio of the analyte (suberylglycine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards with known concentrations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of suberylglycine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Representative Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Upper Limit of Quantification (ULOQ) | 100 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Compensated by internal standard |
| Stability (Freeze/Thaw) | Stable for at least 3 cycles |
| Stability (Autosampler) | Stable for at least 24 hours |
Experimental Protocols
Materials and Reagents
-
Suberylglycine analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Human urine samples (control and study samples)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of suberylglycine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the suberylglycine stock solution with 50% methanol in water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with 50% methanol in water to a final concentration of 1 µM.
-
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
To each urine sample, calibrator, and quality control sample, add 10 µL of the 1 µM this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters
| Parameter | Suberylglycine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined based on molecular weight | To be determined based on molecular weight |
| Product Ion (m/z) | To be determined by infusion and fragmentation analysis | To be determined by infusion and fragmentation analysis |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Data Analysis and Quantification
-
Integrate the peak areas for both suberylglycine and this compound in all samples, calibrators, and quality controls.
-
Calculate the peak area ratio of suberylglycine to this compound for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the suberylglycine standards. A linear regression with 1/x weighting is typically used.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to urinary creatinine to account for variations in urine dilution.
Visualizations
Application Notes and Protocols for the Mass Spectrometric Detection of Suberylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an autosomal recessive inborn error of metabolism that affects the beta-oxidation of fatty acids.[1][2] In individuals with MCADD, the impaired activity of the MCAD enzyme leads to the accumulation of medium-chain fatty acyl-CoAs. These are subsequently conjugated with glycine to form acylglycines, such as suberylglycine, which are then excreted in the urine.[1] The quantitative analysis of suberylglycine in biological fluids, primarily urine, is crucial for the diagnosis and monitoring of MCADD patients.[2][3] This document provides detailed application notes and protocols for the detection and quantification of suberylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Suberylglycine Formation in MCADD
In a healthy individual, medium-chain fatty acids are effectively metabolized through beta-oxidation. However, in MCADD, the deficiency of the MCAD enzyme disrupts this pathway, leading to the accumulation of medium-chain acyl-CoAs, such as suberyl-CoA. To mitigate the toxic effects of these accumulated metabolites, the body utilizes an alternative detoxification pathway involving the conjugation of these acyl-CoAs with glycine, a reaction catalyzed by glycine N-acyltransferase. This process results in the formation of suberylglycine, which is then excreted in the urine.[1]
Quantitative Data
The concentration of suberylglycine in urine is significantly elevated in patients with MCADD compared to healthy individuals. The following table summarizes representative quantitative data from the literature. It is important to note that values can vary between laboratories and analytical methods.
| Analyte | Population | Matrix | Concentration Range (µmol/mmol creatinine) | Reference |
| Suberylglycine | MCADD Patients (Children, 1-13 years) | Urine | 7.334 - 783.845 | [4] |
| Healthy Controls | Urine | Low to undetectable | [5][6] |
Mass Spectrometry-Based Analytical Methods
The two primary mass spectrometry-based methods for the quantification of suberylglycine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, particularly utilizing Ultra-Performance Liquid Chromatography (UPLC), offers a rapid and sensitive method for the quantification of suberylglycine.[1][8][9] The use of a stable isotope-labeled internal standard is crucial for accurate quantification by correcting for matrix effects and variations during sample processing.[7]
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at approximately 2000 x g for 5 minutes to remove any particulate matter.
-
To 100 µL of the urine supernatant, add a known amount of a stable isotope-labeled suberylglycine internal standard (e.g., Suberylglycine-(glycine-13C2, 15N)).
-
Perform a simple dilution with the initial mobile phase or a solid-phase extraction (SPE) for sample cleanup if necessary.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both suberylglycine and its labeled internal standard must be optimized on the instrument. As a starting point for method development, consider the deprotonated molecule [M-H]⁻ as the precursor ion.
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of suberylglycine standard.
-
Calculate the peak area ratio of the endogenous suberylglycine to the internal standard in both the calibration standards and the unknown samples.
-
Determine the concentration of suberylglycine in the samples by interpolating the peak area ratios onto the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of acylglycines, including suberylglycine.[6][10] This method requires derivatization to increase the volatility of the analytes for gas chromatographic separation.[11]
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature and centrifuge to remove particulates.
-
To a known volume of urine (e.g., 1 mL), add a stable isotope-labeled internal standard for suberylglycine.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11][12]
-
A typical procedure involves adding 50-100 µL of the derivatization reagent to the dried sample.[11]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.[11][12]
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for suberylglycine-TMS and its internal standard.
-
Mass Spectra: The mass spectrum of the suberylglycine-TMS derivative will show a characteristic fragmentation pattern that can be used for identification and quantification.
-
-
Quantification:
-
Create a calibration curve using derivatized suberylglycine standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration from the calibration curve.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the reliable quantification of suberylglycine in urine for the diagnosis and management of MCADD. The choice of method may depend on the instrumentation available and the desired sample throughput. For both methods, the use of a stable isotope-labeled internal standard is highly recommended for achieving the highest accuracy and precision. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers and clinicians in the field.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urinemetabolome.ca [urinemetabolome.ca]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Suberylglycine in Human Plasma Using Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Suberylglycine in human plasma. Suberylglycine is a key biomarker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Suberylglycine-d4. The protocol detailed below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for clinical research and drug development applications.
Introduction
Suberylglycine, a dicarboxylic acylglycine, is a metabolite that accumulates in individuals with certain metabolic disorders, most notably MCAD deficiency.[1] This condition impairs the mitochondrial beta-oxidation of medium-chain fatty acids, leading to the formation and excretion of specific acylglycines.[1] Accurate and precise quantification of Suberylglycine in biological matrices is therefore crucial for the diagnosis and monitoring of MCAD deficiency and other related metabolic diseases.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred analytical technique for this application due to its superior sensitivity, specificity, and high throughput capabilities.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability arising from sample preparation and matrix effects, thereby ensuring the reliability of the quantitative results.[4][5][6] This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Suberylglycine in human plasma.
Experimental Protocols
Materials and Reagents
-
Suberylglycine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Suberylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Suberylglycine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Suberylglycine Working Standards: Prepare a series of working standard solutions by serially diluting the Suberylglycine stock solution with a 50:50 (v/v) methanol/water mixture to achieve the desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation
This protocol utilizes a protein precipitation method for the extraction of Suberylglycine from human plasma.[7]
-
Thaw human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibration standard, and quality control sample (except for the blank).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized based on signal intensity).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 20 | 80 |
| 3.0 | 0.4 | 20 | 80 |
| 3.1 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Suberylglycine | To be determined | To be determined | To be determined | 100 |
| This compound | To be determined | To be determined | To be determined | 100 |
Note: The precursor and product ions, as well as the collision energy, need to be optimized for the specific instrument used.
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | 85-115% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Mandatory Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Suberylglycine.
Caption: Logical relationship of UPLC-MS/MS system components.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of Suberylglycine in human plasma. The utilization of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, making this method highly suitable for clinical research, diagnostic applications, and in the field of drug development where the monitoring of metabolic biomarkers is essential. The provided protocols can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suberylglycine-d4 in Newborn Screening Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening is a critical public health program aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is inborn errors of metabolism (IEM), which can lead to severe health problems or death if not detected and treated promptly. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the more common IEMs and is characterized by the inability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, including suberylglycine. The quantitative analysis of suberylglycine in dried blood spots (DBS) is a valuable tool for the diagnosis and monitoring of MCADD. To ensure the accuracy and precision of this analysis, a stable isotope-labeled internal standard, such as Suberylglycine-d4, is essential. This document provides detailed application notes and protocols for the use of this compound in newborn screening research for MCADD.
Principle of the Method
The analytical method for the quantification of suberylglycine in DBS samples typically involves extraction, derivatization, and analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] this compound is added to the samples at the beginning of the extraction process. As a stable isotope-labeled internal standard, it has nearly identical chemical and physical properties to the endogenous suberylglycine. This allows it to co-elute during chromatography and be co-ionized in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects, and instrument response. The quantification is based on the ratio of the signal from the endogenous suberylglycine to that of the known concentration of this compound.
Metabolic Pathway in MCAD Deficiency
In individuals with MCAD deficiency, the mitochondrial β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of medium-chain acyl-CoAs, such as octanoyl-CoA. The body attempts to detoxify and excrete these accumulating metabolites through alternative pathways. One such pathway involves the conjugation of these acyl-CoAs with glycine, a reaction catalyzed by glycine N-acyltransferase. In the case of MCADD, the accumulated octanoyl-CoA is metabolized to suberyl-CoA, which is then conjugated with glycine to form suberylglycine. This metabolite is then excreted in the urine and can also be detected in the blood.[3]
Caption: Metabolic pathway of suberylglycine formation in MCAD deficiency.
Experimental Protocols
Materials and Reagents
-
Suberylglycine
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
3N Butanolic HCl
-
Dried blood spot punches (3.2 mm)
-
96-well plates
-
Plate shaker
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation Workflow
Caption: Experimental workflow for dried blood spot sample preparation.
Detailed Protocol
-
Preparation of Standards and Internal Standard Solution:
-
Prepare stock solutions of suberylglycine and this compound in methanol.
-
Prepare a series of working standard solutions of suberylglycine by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound in the extraction solvent (e.g., methanol). The final concentration should be optimized based on instrument sensitivity.
-
-
Sample Preparation from Dried Blood Spots:
-
Punch two 3.2 mm discs from the DBS calibrators, quality controls, and patient samples into separate wells of a 96-well plate.[1][2]
-
To each well, add the internal standard working solution.
-
Seal the plate and incubate at room temperature for 30 minutes with shaking.
-
Centrifuge the plate to pellet the filter paper discs.
-
Transfer the supernatant to a new 96-well plate.
-
-
Derivatization (Butylation):
-
To each well of the new plate containing the supernatant, add 3N butanolic-HCl.[1][2]
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the initial mobile phase. The samples are now ready for injection into the UPLC-MS/MS system.
-
UPLC-MS/MS Analysis
The following tables summarize the key parameters for the UPLC-MS/MS analysis of suberylglycine using this compound as an internal standard. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of acylglycines |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Suberylglycine (butylated) | 288.2 | 116.1 | 20 | 25 | 15 |
| This compound (butylated) | 292.2 | 116.1 | 20 | 25 | 15 |
Note: The MRM transition for this compound is predicted based on a +4 Da shift in the precursor ion due to the four deuterium atoms. The product ion, corresponding to the butylated glycine fragment, remains the same. The cone voltage and collision energy are based on typical values for similar compounds and should be optimized for the specific instrument.
Data Analysis and Interpretation
The concentration of suberylglycine in the DBS samples is calculated by constructing a calibration curve. The peak area ratio of the endogenous suberylglycine to the this compound internal standard is plotted against the concentration of the calibrators. The concentration of suberylglycine in the patient samples is then determined from this calibration curve. Elevated levels of suberylglycine are indicative of MCAD deficiency. The established reference ranges for suberylglycine in newborns should be used for interpretation. It is important to consider that ratios of suberylglycine to other acylglycines can also be used to improve the specificity of the screening.[1][2]
Synthesis of this compound
For laboratories interested in synthesizing their own internal standard, a general approach for the preparation of this compound is outlined below. This would typically involve the deuteration of suberic acid followed by conjugation with glycine.
-
Deuteration of Suberic Acid: Suberic acid can be deuterated at the α- and β-positions through various methods, such as acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O.
-
Activation of Deuterated Suberic Acid: The deuterated suberic acid is then activated, for example, by converting it to an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
Conjugation with Glycine: The activated deuterated suberic acid is reacted with glycine to form this compound.
This synthetic route would require optimization and purification steps to ensure the final product is of high purity and isotopic enrichment.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and reliable quantification of suberylglycine in dried blood spots for newborn screening of MCAD deficiency. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this important diagnostic tool. The UPLC-MS/MS method offers high sensitivity and specificity, enabling the early detection of MCADD and facilitating timely intervention to prevent severe health consequences.
References
Application Notes and Protocols for the Use of Suberylglycine-d4 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a key biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] This fatty acid oxidation disorder leads to the accumulation of specific acylglycines, including suberylglycine, in biological fluids. Accurate and precise quantification of suberylglycine is crucial for clinical diagnosis and for evaluating the efficacy of therapeutic interventions.
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[4] This method utilizes a stable isotope-labeled internal standard, such as Suberylglycine-d4, which is chemically identical to the analyte of interest but has a different mass. The use of a deuterated internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4]
These application notes provide a detailed protocol for the quantification of suberylglycine in urine using this compound as an internal standard. The described methodology is intended to serve as a comprehensive guide for researchers and clinicians involved in the study and management of fatty acid oxidation disorders.
Principles of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[4] The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, chromatography, and ionization.[4]
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined by referencing a calibration curve.
Biomarker Significance: Suberylglycine in Fatty Acid Oxidation Disorders
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting.[5][6][7] This process involves a series of enzymatic reactions that break down fatty acids into acetyl-CoA. In individuals with MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs is defective. This leads to the accumulation of medium-chain fatty acid intermediates.
These accumulated intermediates are then metabolized through alternative pathways, including ω-oxidation, which results in the formation of dicarboxylic acids like suberic acid. Suberic acid is subsequently conjugated with glycine to form suberylglycine, which is then excreted in the urine.[1][3] Therefore, elevated levels of suberylglycine in urine are a strong indicator of MCAD deficiency.[1][2][3]
Experimental Protocol: Quantification of Urinary Suberylglycine
This protocol details the steps for sample preparation and LC-MS/MS analysis for the quantification of suberylglycine in human urine.
1. Materials and Reagents
-
Suberylglycine (analyte standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine (control and patient samples)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of suberylglycine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of suberylglycine by serial dilution of the primary stock solution with 50% methanol in water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50% methanol in water.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 440 µL of 50% methanol in water to precipitate proteins and dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate suberylglycine from other urine components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for suberylglycine and this compound.
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of suberylglycine and this compound.
-
Calculate the ratio of the peak area of suberylglycine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the suberylglycine standards.
-
Determine the concentration of suberylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the suberylglycine concentration to the urinary creatinine concentration to account for variations in urine dilution.
Data Presentation: Assay Performance Characteristics
The following tables summarize the typical quantitative performance characteristics of a validated LC-MS/MS assay for suberylglycine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 10% | < 15% | 90 - 110% |
| Medium QC | 5.0 | < 10% | < 15% | 90 - 110% |
| High QC | 40.0 | < 10% | < 15% | 90 - 110% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.05 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Extraction Recovery | > 85% |
Conclusion
The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS assay provides a robust, sensitive, and specific method for the quantification of suberylglycine in urine. This methodology is essential for the accurate diagnosis and monitoring of patients with MCAD deficiency and other related metabolic disorders. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for clinical and research laboratories. Adherence to proper validation procedures is critical to ensure the reliability of the generated data.[8][9][10]
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for Quantitative Metabolomics using Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is an acylglycine that serves as a critical biomarker for certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] In these genetic disorders, the mitochondrial beta-oxidation of fatty acids is impaired, leading to the accumulation of specific acyl-CoA esters.[3] The detoxification of these accumulated metabolites occurs through their conjugation with glycine, a reaction catalyzed by glycine N-acyltransferase, resulting in the formation and subsequent urinary excretion of acylglycines like suberylglycine.[1][2] Therefore, the precise and accurate quantification of suberylglycine in biological matrices such as urine and plasma is paramount for the diagnosis, monitoring, and development of therapeutic interventions for these metabolic diseases.[3]
The gold standard for quantitative analysis in metabolomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.[3] This method utilizes a stable isotope-labeled internal standard, such as Suberylglycine-d4, which is chemically identical to the analyte of interest but has a different mass.[4] The use of a deuterated internal standard corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[4]
These application notes provide a detailed workflow for the quantitative analysis of suberylglycine in biological samples using this compound as an internal standard.
Biochemical Pathway of Suberylglycine Formation
In individuals with certain fatty acid oxidation disorders, such as MCAD deficiency, the accumulation of suberyl-CoA, a C8 dicarboxylic acyl-CoA, occurs. To mitigate the toxicity of this accumulation, suberyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form suberylglycine, which is then excreted in the urine.
Quantitative Analysis Workflow
The quantitative analysis of suberylglycine using this compound involves several key steps, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Suberylglycine analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standards and Internal Standard
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Suberylglycine and this compound in methanol.
-
Working Standards: Perform serial dilutions of the Suberylglycine stock solution with 50% methanol/water to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
Sample Preparation Protocol (Plasma)
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
Sample Preparation Protocol (Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to pellet any precipitates.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (100 ng/mL this compound in 50% methanol/water).[3]
-
Vortex to mix.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS Parameters
The following tables summarize the key parameters for the LC-MS/MS analysis of Suberylglycine using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberylglycine | 218.1 | 76.1 | 18 |
| This compound | 222.1 | 76.1 | 18 |
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 6 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Sample Quantitative Data
The following table shows representative data from a quantitative analysis of Suberylglycine in patient urine samples.
| Sample ID | Peak Area Ratio (Suberylglycine/Suberylglycine-d4) | Concentration (ng/mL) | Normalized Concentration (µmol/mmol creatinine) |
| Control 1 | 0.05 | 4.5 | 0.8 |
| Control 2 | 0.08 | 7.2 | 1.1 |
| Patient 1 (MCAD) | 2.54 | 228.6 | 35.2 |
| Patient 2 (MCAD) | 3.12 | 280.8 | 41.3 |
Role in Drug Development
The quantitative analysis of suberylglycine using a robust method with this compound is a valuable tool in drug development.[5]
-
Patient Stratification: Biomarkers like suberylglycine can be used to select appropriate patient populations for clinical trials of therapies targeting fatty acid oxidation disorders.[6]
-
Pharmacodynamic Biomarker: Changes in suberylglycine levels can serve as a pharmacodynamic biomarker to assess the biological activity of a new drug.[5][6] A decrease in elevated suberylglycine levels following treatment could indicate that the drug is effectively targeting the underlying metabolic defect.
-
Efficacy and Dose-Finding: Monitoring suberylglycine concentrations can aid in determining the optimal dose and assessing the efficacy of a therapeutic intervention during clinical trials.[6]
-
Safety Assessment: While primarily a biomarker of disease, monitoring related acylglycines can also provide insights into the safety profile of a drug by revealing any off-target effects on fatty acid metabolism.[6]
Conclusion
The quantitative metabolomics workflow using this compound as an internal standard provides a robust, sensitive, and specific method for the analysis of suberylglycine. This methodology is indispensable for the accurate diagnosis and monitoring of inborn errors of metabolism and plays a crucial role in the development of novel therapeutics for these conditions. The detailed protocols and data presentation standards provided herein are intended to facilitate the implementation of this vital analytical technique in both research and clinical settings.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Biomarkers in Drug Development for Regulatory Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarker Qualification Program Educational Module Series—Module 2: How Biomarkers Can Improve the Drug Development Process | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Suberylglycine-d4 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suberylglycine-d4 as an internal standard to overcome matrix effects in the bioanalysis of Suberylglycine.
Frequently Asked Questions (FAQs)
Q1: What is Suberylglycine and why is its accurate quantification important?
A1: Suberylglycine is an acylglycine that serves as a crucial diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD), an inherited metabolic disorder affecting fatty acid oxidation. Elevated levels of Suberylglycine in biological fluids, particularly urine, are indicative of this condition. Accurate and precise measurement of Suberylglycine is essential for the diagnosis and monitoring of MCADD.
Q2: What are matrix effects and how do they impact the bioanalysis of Suberylglycine?
A2: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., urine, plasma) other than the analyte of interest (Suberylglycine). Matrix effects occur when these co-eluting components interfere with the ionization of Suberylglycine in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of the quantitative results.
Q3: How does this compound help in overcoming matrix effects?
A3: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Suberylglycine, except that four of its hydrogen atoms have been replaced with deuterium atoms. This results in a mass increase of four Daltons, allowing the mass spectrometer to distinguish it from the endogenous Suberylglycine. Because this compound has nearly identical physicochemical properties to Suberylglycine, it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, any variability, including matrix effects, will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is used for quantification, which effectively cancels out the variations and leads to a more accurate and precise measurement.
Q4: What are the key indicators of potential matrix effects in my Suberylglycine assay?
A4: Common signs that may suggest matrix effects are impacting your assay include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification results.
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Significant variability in the internal standard (this compound) peak area across different samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in QC sample results | Inconsistent matrix effects between different sample lots or preparations. | 1. Assess Matrix Factor: Quantitatively evaluate the matrix effect using the protocol provided below. A high coefficient of variation (CV) across different matrix lots indicates significant relative matrix effects. 2. Optimize Sample Preparation: Enhance the sample clean-up procedure to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase pH, column chemistry) to separate Suberylglycine from the regions of ion suppression or enhancement. |
| Poor recovery of Suberylglycine and/or this compound | Suboptimal extraction procedure. | 1. Evaluate Extraction Recovery: Perform a recovery experiment as detailed in the protocols section. 2. Modify Extraction Method: If recovery is low or inconsistent, experiment with different extraction solvents, pH adjustments, or alternative extraction techniques (e.g., switching from protein precipitation to SPE). |
| Inconsistent peak areas for this compound | Variable matrix effects impacting the internal standard; Inconsistent sample preparation. | 1. Investigate Matrix Effects: Even with a SIL-IS, severe matrix effects can cause issues. Use post-column infusion to identify regions of significant ion suppression. 2. Review Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. |
| This compound does not co-elute perfectly with Suberylglycine | Isotopic effects can sometimes lead to slight chromatographic separation between the deuterated internal standard and the analyte. | 1. Assess Impact: If the separation is minor and both peaks are within the same region of matrix effect, it may not significantly impact quantification. 2. Chromatographic Optimization: Minor adjustments to the mobile phase composition or gradient may help to improve co-elution. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix factor (MF) to assess the degree of ion suppression or enhancement.
1. Sample Preparation:
- Set A (Analyte in Neat Solution): Prepare standards of Suberylglycine at low and high concentrations in the mobile phase reconstitution solvent.
- Set B (Analyte in Post-Extraction Matrix): Obtain at least six different lots of the blank biological matrix (e.g., urine). Process these blank samples using your established extraction procedure. After the final evaporation step, reconstitute the extracts with the solutions from Set A.
- Set C (Internal Standard in Neat Solution): Prepare a solution of this compound at the working concentration in the mobile phase reconstitution solvent.
- Set D (Internal Standard in Post-Extraction Matrix): Reconstitute the processed blank matrix extracts from the six lots with the this compound solution from Set C.
2. Analysis:
- Analyze all prepared samples by LC-MS/MS.
3. Calculation:
- Matrix Factor (MF) for Analyte: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
- Matrix Factor (MF) for Internal Standard: MF = (Peak Area of IS in Set D) / (Mean Peak Area of IS in Set C)
- Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF for Analyte) / (MF for Internal Standard)
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the six matrix lots should be ≤15%.
Protocol 2: Evaluation of Extraction Recovery
This protocol determines the efficiency of the extraction process for both the analyte and the internal standard.
1. Sample Preparation:
- Set 1 (Pre-extraction Spike): Spike blank biological matrix with Suberylglycine at low, medium, and high concentrations and with this compound at the working concentration. Process these samples through the entire extraction procedure.
- Set 2 (Post-extraction Spike): Process blank biological matrix through the entire extraction procedure. Spike the resulting extracts with Suberylglycine at the same low, medium, and high concentrations and with this compound at the working concentration.
2. Analysis:
- Analyze all prepared samples by LC-MS/MS.
3. Calculation:
- Recovery (%) for Analyte: Recovery (%) = (Mean Peak Area of Analyte in Set 1) / (Mean Peak Area of Analyte in Set 2) x 100
- Recovery (%) for Internal Standard: Recovery (%) = (Mean Peak Area of IS in Set 1) / (Mean Peak Area of IS in Set 2) x 100
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible across the different concentration levels.
Protocol 3: Suggested LC-MS/MS Parameters for Suberylglycine Analysis
This is a representative protocol and should be optimized for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Suberylglycine: [M+H]+ > fragment ion (e.g., corresponding to the loss of the glycine moiety).
-
This compound: [M+H+4]+ > corresponding fragment ion.
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Data Presentation
The following tables present illustrative data for a bioanalytical method validation using this compound as an internal standard.
Table 1: Illustrative Matrix Factor and Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) | CV (%) | Mean IS-Normalized Matrix Factor | CV (%) |
| Suberylglycine | Low | 85.2 | 4.1 | 1.03 | 3.5 |
| Medium | 86.5 | 3.5 | 1.01 | 2.8 | |
| High | 84.9 | 3.8 | 0.99 | 3.1 |
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 5.2 | 6.8 |
| Low | 30 | 29.1 | 97.0 | 4.5 | 5.9 |
| Medium | 300 | 306.0 | 102.0 | 3.1 | 4.2 |
| High | 750 | 742.5 | 99.0 | 2.8 | 3.9 |
Visualizations
Caption: Mechanism of matrix effects in LC-MS/MS.
Caption: Bioanalytical workflow using an internal standard.
Improving peak shape and sensitivity for Suberylglycine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Suberylglycine-d4, focusing on improving chromatographic peak shape and mass spectrometric sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is the deuterium-labeled form of Suberylglycine. Suberylglycine is an acylglycine, a class of metabolites that can be indicative of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. The deuterated form, this compound, is commonly used as an internal standard in quantitative analysis by mass spectrometry. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What is the most common analytical technique for this compound?
The most common and highly sensitive method for the analysis of this compound, along with its non-labeled counterpart, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high selectivity and sensitivity required for detecting and quantifying low-level metabolites in complex biological matrices like urine and plasma.
Q3: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) often preferred for the separation of this compound?
Suberylglycine is a polar molecule. HILIC is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective at retaining and separating polar analytes like Suberylglycine. This often results in better retention and peak shape compared to traditional reversed-phase chromatography.
Troubleshooting Guides
Poor Peak Shape: Tailing or Fronting Peaks
Poor peak shape can significantly impact the accuracy of integration and, therefore, quantification. The following sections address common causes and solutions for peak tailing and fronting.
Q4: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue when analyzing polar and acidic compounds. Here are the likely causes and their solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the carboxyl group of Suberylglycine, causing peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.
-
Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Alternative Stationary Phase: Consider a different HILIC stationary phase, such as one with a zwitterionic or amide chemistry, which can offer different selectivity and reduced silanol interactions.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (more polar in HILIC) than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the dried sample extract in a solvent that is as close as possible to the initial mobile phase composition.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Column Replacement: If the problem persists, the column may be irreversibly damaged and need replacement.
-
-
Q5: My this compound peak is fronting. What could be the issue?
Peak fronting is less common than tailing for this type of analyte but can occur.
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Injection Solvent Effects: Injecting in a solvent that is too weak (less polar in HILIC) can sometimes cause peak fronting.
-
Solution: Ensure the injection solvent is compatible with the initial mobile phase.
-
The following diagram illustrates a general workflow for troubleshooting poor peak shape:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Low Sensitivity and Poor Signal-to-Noise
Low sensitivity can prevent the accurate detection and quantification of this compound, especially at low concentrations.
Q6: I am observing a weak signal for this compound. How can I improve the sensitivity?
Improving sensitivity involves optimizing both the chromatographic separation and the mass spectrometer settings.
-
Chromatographic Optimization:
-
Improve Peak Shape: As discussed above, sharper peaks are taller for the same area, leading to better signal-to-noise.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is commonly used for positive ion mode, while ammonium acetate can be suitable for both positive and negative modes. Experiment with different additives and concentrations.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency in electrospray ionization (ESI).
-
-
Mass Spectrometer Optimization:
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. These parameters should be tuned by infusing a standard solution of this compound.
-
Ionization Mode: Suberylglycine contains a carboxylic acid group, making it amenable to negative ion mode ESI ([M-H]⁻). However, depending on the mobile phase pH, it can also be detected in positive ion mode ([M+H]⁺). Test both modes to determine which provides a better signal.
-
MRM Transition Optimization: For tandem mass spectrometry, optimize the collision energy for the specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for this compound to maximize the product ion signal.
-
Q7: I am seeing high background noise in my chromatogram. What can I do to reduce it?
High background noise can mask the analyte signal and decrease the signal-to-noise ratio.
-
Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Sample Preparation: A more thorough sample cleanup, such as using solid-phase extraction (SPE), can remove interfering matrix components that contribute to background noise.
-
Mass Spectrometer Contamination: The MS source can become contaminated over time. Follow the manufacturer's instructions for cleaning the source components.
-
Mobile Phase Contamination: Ensure mobile phase reservoirs are clean and that the mobile phase is freshly prepared.
The following diagram outlines a process for improving sensitivity:
Caption: Workflow for improving mass spectrometry sensitivity.
Experimental Protocols
While a specific, validated method for this compound was not found in the literature search, the following protocol for the analysis of acylglycines in urine can be adapted. It is crucial to validate this method for this compound in your laboratory.
Sample Preparation from Urine (Solid-Phase Extraction - SPE)
This protocol provides a general guideline for extracting acylglycines from urine.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Anion exchange SPE cartridge
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the urine at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add a known amount of this compound internal standard solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the anion exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove unretained impurities.
-
A subsequent wash with 2 mL of 5% methanol in water can help remove less polar interferences.
-
-
Elution:
-
Elute the acylglycines from the cartridge with 2 x 1 mL of methanol containing 2% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters will require optimization.
| Parameter | Recommended Starting Condition | Notes |
| LC Column | HILIC column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, < 3 µm | A column with good retention for polar compounds is essential. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase. |
| Gradient | 95% B to 50% B over 5 minutes | A typical HILIC gradient. This will need to be optimized for resolution and run time. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for ESI sensitivity. |
| Injection Volume | 5 µL | This should be optimized to avoid column overload. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Negative ESI | Suberylglycine has a carboxylic acid group, which readily forms [M-H]⁻. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize by infusing a standard solution. |
| Drying Gas Temp. | 300 - 350 °C | Optimize for efficient desolvation. |
| Nebulizer Gas | 30 - 40 psi | Optimize for a stable spray. |
| MRM Transition | To be determined experimentally | The precursor ion for this compound in negative mode will be m/z 234.1. The product ion must be determined by a product ion scan. |
| Collision Energy | To be determined experimentally | Optimize for the maximum intensity of the chosen product ion. |
Disclaimer: The information provided in this technical support center is intended as a general guide. All analytical methods should be fully validated in the user's laboratory to ensure they meet the required performance characteristics for the intended application.
Technical Support Center: Suberylglycine-d4 Stability in Biological Matrices
Disclaimer: Publicly available stability data for Suberylglycine-d4 is limited. This technical support center provides guidance based on the principles of bioanalytical method validation and the known stability of deuterated internal standards and similar molecules in biological matrices. Researchers must perform their own stability studies to establish specific storage and handling conditions for this compound in their particular matrix and analytical method.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals might encounter during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response | 1. Inconsistent sample processing.2. Degradation of this compound in the stock solution or biological matrix.3. Suboptimal LC-MS/MS conditions. | 1. Ensure consistent and precise pipetting and extraction procedures.2. Verify the stability of the stock solution and prepare fresh solutions if necessary. Review storage conditions of biological samples.[1][2][3]3. Optimize MS parameters and chromatographic conditions for a stable signal. |
| Loss of this compound During Sample Preparation | 1. Adsorption to plasticware.2. Inefficient extraction from the biological matrix.3. Degradation due to pH instability. | 1. Use low-binding polypropylene tubes and pipette tips.2. Optimize protein precipitation or liquid-liquid extraction to ensure high and consistent recovery.3. Maintain a consistent pH during extraction. Acyl glycines can be susceptible to hydrolysis under strong acidic or basic conditions. |
| Apparent Conversion of this compound to Unlabeled Suberylglycine | 1. Isotopic (H/D) exchange.2. Presence of unlabeled Suberylglycine as an impurity in the d4-standard. | 1. Deuterium atoms on carbon atoms adjacent to carbonyl groups can be labile, especially under acidic or basic conditions.[1] Minimize exposure to harsh pH conditions and elevated temperatures. The position of the deuterium labels on the suberyl moiety should be on the aliphatic chain for better stability.[1][4]2. Verify the isotopic purity of the this compound standard. |
| Chromatographic Peak Tailing or Splitting | 1. Interaction with active sites on the analytical column.2. Poor sample cleanup leading to matrix effects. | 1. Use a high-quality, end-capped analytical column or a column with a different stationary phase.2. Improve sample preparation to remove interfering substances. Ensure co-elution of the analyte and IS is not in a region of significant ion suppression.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in biological matrices like plasma, urine, and tissue homogenates?
A1: While specific data for this compound is not available, general recommendations for endogenous and deuterated compounds suggest long-term storage at -70°C or colder to minimize degradation from enzymatic activity and chemical decomposition.[5] For short-term storage, refrigeration at 2-8°C should be minimized, and freezing is preferred. It is critical to perform your own stability studies to confirm these conditions.[3][6]
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
A2: It is best practice in bioanalysis to limit freeze-thaw cycles. A typical validation experiment assesses stability for at least three to five freeze-thaw cycles.[7] If more cycles are anticipated for study samples, stability must be demonstrated for that number of cycles.
Q3: Is this compound stable at room temperature in processed samples (e.g., in the autosampler)?
A3: The stability of this compound in the autosampler (post-preparative stability) must be experimentally determined as part of the bioanalytical method validation.[8][9][10] This ensures that the analyte does not degrade during the analytical run.
Q4: What factors can influence the stability of this compound?
A4: Several factors can affect stability, including temperature, pH, light exposure, and enzymatic activity within the biological matrix.[1][2][3] The position of the deuterium labels is also crucial; labels on aliphatic chains are generally more stable than those on or near heteroatoms or carbonyl groups.[1][4]
Representative Stability Data
The following tables summarize typical stability data for a deuterated internal standard in various human biological matrices. This data is for illustrative purposes only.
Table 1: Freeze-Thaw Stability of a Deuterated Standard in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Nominal) | Precision (%CV) |
| 1 | 98.9 | 3.1 |
| 3 | 97.5 | 4.5 |
| 5 | 96.2 | 5.2 |
Table 2: Short-Term Stability of a Deuterated Standard at Room Temperature in Human Urine
| Storage Time (hours) | Mean Concentration (% of Initial) | Precision (%CV) |
| 0 | 100.0 | 2.5 |
| 4 | 99.1 | 3.8 |
| 8 | 98.2 | 4.1 |
| 24 | 95.8 | 5.5 |
Table 3: Long-Term Stability of a Deuterated Standard at -80°C in Porcine Liver Homogenate
| Storage Time (days) | Mean Concentration (% of Initial) | Precision (%CV) |
| 0 | 100.0 | 4.2 |
| 30 | 98.7 | 5.1 |
| 90 | 97.9 | 5.9 |
| 180 | 96.5 | 6.8 |
Experimental Protocols
A detailed methodology for assessing the stability of this compound in a biological matrix is provided below. This protocol is based on standard bioanalytical method validation guidelines.[8][9][10][11][12]
Objective: To evaluate the stability of this compound in a specific biological matrix under various storage and handling conditions.
Materials:
-
Blank biological matrix (e.g., human plasma, rat urine)
-
This compound certified reference standard
-
Analytical instrumentation (e.g., LC-MS/MS)
-
Validated bioanalytical method for the quantification of this compound
Procedure:
-
Sample Preparation: Spike the deuterated internal standard into aliquots of the blank biological matrix at a known concentration (e.g., the concentration used in the study samples).[1]
-
Condition Setup: Divide the spiked matrix into several sets to evaluate different stability conditions (e.g., freeze-thaw, short-term room temperature, long-term frozen storage).
-
Incubation:
-
Freeze-Thaw Stability: Subject one set of samples to the desired number of freeze-thaw cycles (e.g., three cycles). A freeze cycle is typically at least 12 hours at the intended storage temperature (e.g., -20°C or -80°C), and a thaw cycle involves thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Keep another set of samples at room temperature for a period that exceeds the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store a set of samples at the intended long-term storage temperature (e.g., -80°C) for a duration equal to or longer than the expected storage time of study samples.
-
-
Time Point Collection: At specified time points, remove an aliquot for analysis. For long-term stability, samples should be analyzed at time zero and at several later time points (e.g., 1, 3, and 6 months).
-
Analysis: After collecting the final time point, process all samples from all stability studies, including a freshly prepared set of calibration standards and quality control samples, and analyze them in a single analytical run.
-
Data Evaluation: The mean concentration of the stability samples is compared to the mean concentration of the baseline (time zero) samples. The results are considered acceptable if the mean concentration is within ±15% of the nominal concentration.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. houstonhealth.org [houstonhealth.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anivet.au.dk [anivet.au.dk]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Suberylglycine-d4 during extraction
Technical Support Center: Suberylglycine-d4 Extraction
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low recovery of my this compound internal standard. What are the most common causes?
Low recovery of an internal standard like this compound is a frequent issue that can typically be traced to one of three areas:
-
Extraction Inefficiency: The protocol for either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is not optimized for the specific properties of the analyte, leading to its loss during the procedure.
-
Analyte Instability: The deuterated standard may be degrading or undergoing isotopic exchange under the experimental conditions (e.g., extreme pH or temperature).[1][2]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine) interfere with the ionization of the internal standard in the mass spectrometer, causing signal suppression.
Q2: What are the key chemical properties of this compound that I need to consider for extraction?
Understanding the physicochemical properties of this compound is critical for developing an effective extraction protocol.
| Property | Value / Description | Implication for Extraction |
| Chemical Class | Dicarboxylic Acid, N-acyl-alpha-amino acid.[3][4] | Contains two carboxylic acid groups, making its charge state highly dependent on pH. |
| pKa (Strongest Acidic) | ~3.91[3] | This is the pH at which the most acidic carboxyl group is 50% ionized. To ensure the molecule is neutral for reversed-phase SPE, the sample pH should be adjusted to ≤ 2. |
| Polarity | High (Polar Surface Area: 103.7 Ų)[4] | The molecule is polar, which can make it challenging to retain on traditional C18 sorbents and extract into non-polar organic solvents. |
| Solubility | Slightly soluble in methanol and DMSO.[5] | Solubility in the sample and extraction solvents must be considered to prevent precipitation. |
| Physiological Charge | -2[4] | At physiological pH (~7.4), the molecule is negatively charged, making it suitable for anion exchange SPE. |
Q3: How can I determine at which step of my SPE protocol the this compound is being lost?
A systematic evaluation of your SPE workflow is the best way to pinpoint the loss.
-
Collect All Fractions: During your extraction, separately collect the sample flow-through (load), the wash solvent, and the elution solvent.
-
Re-extract the Cartridge: After the initial elution, perform a second, more aggressive elution (e.g., using a stronger solvent or a larger volume) into a new collection tube.
-
Analyze All Fractions: Analyze all collected fractions (flow-through, wash, first elution, second elution) by your analytical method (e.g., LC-MS).
-
Analyte in Flow-Through/Wash: Indicates poor retention on the SPE sorbent.
-
Analyte in Second Elution: Indicates incomplete elution in the first step.
-
No Analyte Detected in Any Fraction: Suggests potential degradation, irreversible binding, or adsorption to labware.
-
Q4: Could my this compound be unstable or undergoing isotopic exchange?
Yes, this is a possibility, especially under harsh conditions. Deuterated internal standards (D-IS) can sometimes exhibit different extraction recoveries or stability compared to their non-deuterated counterparts.[2]
-
H/D Exchange: Deuterium atoms can be replaced by hydrogen atoms from the solvent, particularly under highly acidic or basic conditions.[1][2] To minimize this, use the mildest pH conditions effective for your extraction and avoid prolonged storage in non-neutral solvents.[1]
-
Chemical Degradation: Assess the stability of this compound by incubating it in your sample matrix at various temperatures and for different durations, then analyze the recovery.
Troubleshooting Solid-Phase Extraction (SPE)
Low recovery in SPE is often due to a mismatch between the analyte's properties and the extraction parameters. The following table outlines common problems and solutions.
| Problem | Possible Cause | Recommended Solution |
| Analyte is in the flow-through or wash fraction. | 1. Incorrect Sorbent Choice: this compound is polar and may not retain well on highly non-polar sorbents like C18. | Consider using a more polar-retentive reversed-phase sorbent (e.g., polymeric) or a mixed-mode anion exchange sorbent (e.g., WAX).[6] |
| 2. Incorrect Sample pH: For reversed-phase SPE, the analyte must be neutral. If the sample pH is > pKa (~3.91), the analyte will be charged and poorly retained. | Adjust the sample pH to ≤ 2 by adding a small amount of a weak acid (e.g., formic acid or phosphoric acid).[6] | |
| 3. Sample Solvent is Too Strong: If the sample is dissolved in a solution with a high organic content, it will not retain on a reversed-phase sorbent. | Dilute the sample with water or a weak aqueous buffer before loading. | |
| 4. High Flow Rate: Loading the sample too quickly does not allow sufficient interaction time between the analyte and the sorbent. | Decrease the vacuum or pressure to ensure a slow, dropwise flow rate (e.g., 1-2 drops per second).[6] | |
| Analyte is not present in the eluate (retained on cartridge). | 1. Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | For reversed-phase, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. For anion exchange, use a basic eluent (e.g., containing ammonium hydroxide) to neutralize the analyte. |
| 2. Insufficient Elution Volume: The volume of elution solvent is not adequate to completely wash the analyte off the cartridge. | Increase the elution volume in increments or perform a second elution and combine the eluates. | |
| 3. Secondary Interactions: The analyte may have secondary ionic interactions with residual silanol groups on silica-based sorbents. | Use a polymer-based sorbent or add a small amount of acid or base to the elution solvent to disrupt these interactions. | |
| Recovery is low and/or inconsistent. | 1. Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. |
| 2. Incomplete Protein Precipitation: In biological samples, proteins can clog the cartridge and interfere with binding. | Ensure thorough protein precipitation (e.g., with acid or organic solvent) and centrifugation before loading the supernatant.[6] | |
| 3. Adsorption to Labware: The analyte may be adsorbing to plastic tubes or pipette tips. | Consider using low-binding labware or silanized glassware.[1] |
Experimental Protocol: Optimizing SPE Elution from a Reversed-Phase Sorbent
This protocol helps determine the optimal organic solvent concentration needed to elute this compound while leaving interferences behind.
-
Prepare Samples: Spike a consistent amount of this compound into at least five aliquots of a blank matrix. Perform protein precipitation and adjust the pH to ≤ 2.
-
Condition & Equilibrate: Condition five identical reversed-phase SPE cartridges with 1 mL of methanol, followed by 1 mL of acidified water (pH ≤ 2). Do not allow the cartridges to dry.
-
Load: Load the pre-treated samples onto the cartridges at a slow flow rate.
-
Wash: Wash all cartridges with 1 mL of a weak solvent (e.g., 5% methanol in acidified water).
-
Elute with Varying Strengths: Elute each cartridge with 1 mL of a different concentration of organic solvent (e.g., 20%, 40%, 60%, 80%, and 100% methanol in water).
-
Analyze: Analyze each eluate and determine the recovery.
Data Presentation: Example SPE Optimization Results
| % Methanol in Elution Solvent | Analyte Recovery (%) |
| 20% | 5% |
| 40% | 45% |
| 60% | 96% |
| 80% | 98% |
| 100% | 97% |
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE relies on the partitioning of an analyte between two immiscible liquid phases. Optimization is key to achieving high recovery.
| Problem | Possible Cause | Recommended Solution |
| Low recovery in the organic phase. | 1. Incorrect Aqueous Phase pH: If the pH is above the pKa, this compound will be ionized and remain in the aqueous phase. | Adjust the pH of the aqueous sample to ≤ 2 to neutralize the analyte, making it more hydrophobic.[7] |
| 2. Incorrect Organic Solvent: The polarity of the extraction solvent may not be suitable for the analyte. | Test a range of solvents with varying polarities. For a polar analyte like this compound, a more polar, water-immiscible solvent like ethyl acetate or a mixture (e.g., isopropanol:dichloromethane) may be effective. | |
| 3. Insufficient Partitioning: The analyte has a low affinity for the organic phase even when neutralized. | Add salt (e.g., NaCl or sodium sulfate) to the aqueous phase to saturation. This "salting out" effect reduces the analyte's solubility in the aqueous layer and drives it into the organic phase. | |
| 4. Inadequate Mixing/Shaking: Insufficient contact between the two phases prevents effective partitioning. | Ensure vigorous vortexing or shaking for at least 1-2 minutes to maximize the surface area between the phases. | |
| Emulsion forms at the interface. | 1. High Concentration of Lipids/Proteins: Biological samples often contain components that act as surfactants. | * Centrifugation: Spin the sample to break the emulsion. * Salting Out: Add salt to the aqueous phase. * Gentle Mixing: Gently rock or swirl the sample instead of vigorous shaking. * Solvent Addition: Add a small amount of a different organic solvent (e.g., methanol) to disrupt the emulsion. |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose the cause of low this compound recovery.
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Differentiating Extraction Issues from Matrix Effects
If you have optimized your extraction protocol and still observe low or variable recovery, the issue may be matrix effects rather than analyte loss. A post-extraction spike experiment can diagnose this.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike a known amount of this compound into the final reconstitution solvent.
-
Set B (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction process.
-
Set C (Post-Extraction Spike): Extract a blank matrix sample first, and then spike the this compound into the final, dried extract just before reconstitution.
-
-
Analyze and Calculate: Analyze all three sets and compare the peak areas of the internal standard.
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = ( (Peak Area of Set C / Peak Area of Set A) - 1 ) * 100
-
-
Interpret the Results:
-
Low Recovery, Minimal Matrix Effect: If the recovery calculation is low (<85%) but the matrix effect is minimal (e.g., between -15% and +15%), your extraction protocol is inefficient and requires further optimization.
-
High Recovery, Significant Matrix Effect: If recovery is acceptable (>85%) but the matrix effect is significant (e.g., < -15% for suppression or > +15% for enhancement), your extraction is working, but components in the matrix are affecting the MS signal. In this case, consider improving sample cleanup, modifying chromatographic conditions to separate the analyte from the interference, or using a different ionization source.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 4. Showing Compound Suberylglycine (FDB022336) - FooDB [foodb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ion Suppression Effects on Suberylglycine Quantification
Welcome to the technical support center for troubleshooting ion suppression effects in the quantification of Suberylglycine using Suberylglycine-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate issues related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Suberylglycine?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as Suberylglycine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This occurs within the ion source of the mass spectrometer. Matrix components can compete with Suberylglycine for ionization, alter the physical properties of the ESI droplets, or form neutral adducts, all leading to a decreased signal intensity.[1][2] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[1]
Q2: My this compound internal standard signal is also low. Does this indicate ion suppression?
A2: Yes, a decrease in the signal of your deuterated internal standard, this compound, can also be an indicator of ion suppression. Since this compound is structurally and chromatographically very similar to Suberylglycine, it is expected to experience similar matrix effects.[3] If both the analyte and the internal standard are suppressed to a similar extent, the accuracy of the quantification might be maintained. However, significant suppression of the internal standard signal is still a cause for concern as it indicates a non-optimal analytical method and can compromise the overall sensitivity and reliability of the assay.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in bioanalytical matrices like plasma, urine, or tissue homogenates include:
-
Phospholipids: These are highly abundant in biological membranes and are a major cause of ion suppression, particularly in positive electrospray ionization mode.[4][5]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.[6]
-
Endogenous Metabolites: The complex biological matrix contains numerous small molecules that can co-elute with your analyte.
-
Exogenous Components: These can include dosing vehicles (e.g., PEG 400), anticoagulants, and plasticizers from labware.[3][7][8]
Q4: How can I determine if ion suppression is impacting my Suberylglycine analysis?
A4: A widely used technique to identify and assess ion suppression is the post-column infusion experiment .[3][4][9] This involves infusing a constant flow of a Suberylglycine standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. After injecting a blank matrix extract, any dip in the stable baseline signal of Suberylglycine indicates the retention time at which matrix components are eluting and causing suppression.
Troubleshooting Guides
Issue 1: Low signal intensity for both Suberylglycine and this compound
This is a classic sign of significant ion suppression affecting both the analyte and the internal standard.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low signal intensity.
Corrective Actions:
-
Optimize Chromatography:
-
Modify Gradient: Adjust the mobile phase gradient to separate the elution of Suberylglycine from the ion-suppressing region identified in the post-column infusion experiment.[7]
-
Change Column Chemistry: Use a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) to alter the selectivity and retention of both the analyte and interfering matrix components.
-
Employ UPLC/UHPLC: Ultra-high performance liquid chromatography can provide better peak resolution and reduce the likelihood of co-elution with interfering compounds.[10]
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering components than protein precipitation.[5][6]
-
Liquid-Liquid Extraction (LLE): Can be a powerful tool for isolating the analyte from the matrix.[6]
-
Phospholipid Removal Plates/Cartridges: If phospholipids are the primary cause of suppression, specialized removal products can significantly clean up the sample.[5]
-
-
Consider Alternative Ionization:
-
If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[8]
-
Issue 2: Inconsistent results and poor reproducibility
This can occur if the degree of ion suppression varies between different samples or batches.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for inconsistent results.
Corrective Actions:
-
Quantitative Assessment of Matrix Effect:
-
Perform a quantitative matrix effect assessment by comparing the peak area of Suberylglycine spiked into post-extraction blank matrix from at least five different sources to the peak area of Suberylglycine in a neat solution.[11]
-
The use of a stable isotope-labeled internal standard like this compound should compensate for matrix effects.[3] However, if the variability is high, the compensation may be incomplete.
-
-
Standardize Sample Collection and Handling:
-
Ensure consistency in sample collection tubes, anticoagulants, and storage conditions, as these can introduce variability.[7]
-
-
Dilute the Sample:
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
Suberylglycine standard solution (e.g., 100 ng/mL in mobile phase A)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Solvent blank (initial mobile phase)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for your Suberylglycine assay.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the Suberylglycine standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
-
Experiment Execution:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Begin infusing the Suberylglycine solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for Suberylglycine is observed in the mass spectrometer, inject a solvent blank. This will establish the baseline signal.
-
Following the solvent blank run, inject the prepared blank matrix extract.
-
Monitor the Suberylglycine signal throughout the chromatographic run.
-
-
Data Analysis:
-
Overlay the chromatograms from the solvent blank and the blank matrix extract injections.
-
A negative deviation (dip) in the baseline signal during the blank matrix run indicates a region of ion suppression.
-
Protocol 2: Quantitative Assessment of Matrix Factor
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Suberylglycine and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix. Spike Suberylglycine and this compound into the extracted matrix supernatant/reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Suberylglycine and this compound into the same five lots of blank biological matrix before the extraction process.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Recovery: Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Data Interpretation:
| Calculated Value | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| MF = 1 | No Matrix Effect |
| IS-Normalized MF close to 1 | Internal standard effectively compensates for the matrix effect. |
| Coefficient of Variation (CV) of MF across different lots > 15% | Indicates significant lot-to-lot variability in the matrix effect. |
This technical support guide provides a framework for understanding, diagnosing, and mitigating ion suppression effects in the quantification of Suberylglycine. By systematically applying these troubleshooting strategies and experimental protocols, researchers can improve the accuracy, precision, and reliability of their bioanalytical methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
Selecting the right chromatography column for Suberylglycine-d4
Welcome to the technical support center for chromatographic analysis of Suberylglycine-d4. This guide provides answers to frequently asked questions and troubleshooting advice to help you select the appropriate chromatography column and optimize your analytical method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for chromatography?
This compound is the deuterated form of Suberylglycine, which is an acylglycine metabolite.[1][2] Structurally, it is a conjugate of suberic acid (a C8 dicarboxylic acid) and glycine (B1666218).[3][4] For chromatographic purposes, its key features are:
-
High Polarity: The presence of two carboxylic acid groups and an amide linkage makes it a highly polar molecule.
-
Acidic Nature: The carboxylic acid groups mean its charge state is pH-dependent.
-
Deuterium (B1214612) Labeling: The four deuterium atoms (-d4) primarily serve as a mass shift for detection in mass spectrometry (MS) and do not significantly alter its chromatographic behavior compared to the non-labeled Suberylglycine.[1][2]
-
Solubility: It is reported to be only slightly soluble in methanol (B129727) and DMSO.[3]
These properties indicate that this compound can be challenging to retain and resolve using standard reversed-phase chromatography.
Q2: What are the primary chromatography techniques recommended for this compound analysis?
Given its polar and acidic nature, two main HPLC techniques are recommended:
-
Reversed-Phase (RP) Chromatography: This is a common starting point. To achieve adequate retention and good peak shape, the mobile phase typically requires modification, such as adding an acid to suppress the ionization of the analyte.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for separating highly polar compounds that are poorly retained in reversed-phase mode.[6][7] HILIC uses a polar stationary phase with a high-organic mobile phase, which can also enhance sensitivity in LC-MS applications.
Q3: Which specific column should I start with for Reversed-Phase (RP) HPLC?
For RP-HPLC, a standard C18 column is the most common first choice. The key to success is controlling the ionization of the carboxylic acid groups to improve retention and peak shape.
Starting Recommendations for Reversed-Phase HPLC
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | C18, 5 or 3 µm particle size | General purpose, widely available, good starting point for moderately polar compounds. |
| Column Dimensions | 4.6 x 150 mm or 2.1 x 100 mm | Standard dimensions for HPLC and UHPLC, respectively. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses ionization of the analyte, increasing its hydrophobicity and retention. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol + 0.1% Formic Acid | Standard organic solvents for RP chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A shallow gradient is often needed to resolve polar compounds near the solvent front. |
| Detection | Low UV (200-210 nm) or Mass Spectrometry | The molecule lacks a strong chromophore. MS is preferred for sensitivity and selectivity.[5] |
Q4: When should I choose a Hydrophilic Interaction Liquid Chromatography (HILIC) column?
You should consider a HILIC column if you encounter insufficient retention on a C18 column, even with an acidified mobile phase. HILIC is ideal for highly polar analytes like this compound.[6][7]
Comparison of Common HILIC Stationary Phases
| HILIC Phase Type | Key Characteristics & Suitable For |
|---|---|
| Bare Silica (B1680970) | The original HILIC phase. Can provide good retention for polar compounds, but silanol (B1196071) activity can vary.[8] |
| Amide / Carbamoyl | Less acidic than bare silica, offering different selectivity and often better peak shapes for a wide range of polar compounds.[9] |
| Zwitterionic | Contains both positive and negative charges, providing unique selectivity through electrostatic interactions in addition to partitioning.[8] |
| Amino | Positively charged phase with a high affinity for anionic (acidic) compounds like this compound.[6] Can have limited stability in aqueous solutions.[9] |
Troubleshooting Guide
Q5: My this compound peak is broad or tailing in Reversed-Phase HPLC. What can I do?
Peak tailing for acidic compounds is often caused by secondary interactions with the silica support of the column.
-
Increase Mobile Phase Acidity: Lower the pH of your mobile phase by increasing the acid concentration (e.g., from 0.1% to 0.2% formic acid). This will further suppress the ionization of both the analyte and any free silanol groups on the stationary phase.
-
Use a Different Column: Consider an "end-capped" C18 column or a column packed with a hybrid particle base, which have fewer active silanol sites.
-
Lower the Sample Concentration: High concentrations can overload the column and lead to poor peak shape.
Q6: I am not getting enough retention for this compound on my C18 column. What are my options?
If the analyte elutes at or very near the void volume, it is not interacting with the stationary phase.
-
Decrease Initial Organic Content: Lower the starting percentage of your organic mobile phase (e.g., from 5% to 1% or even 0% Acetonitrile/Methanol).
-
Switch to HILIC: This is the most effective solution. The retention mechanism in HILIC is designed for highly polar molecules and will provide significantly more retention.[7][10]
-
Consider an Embedded-Polar Group (EPG) Column: These are reversed-phase columns (like C18) that have a polar group embedded in the alkyl chain. They offer better retention for polar compounds than standard C18 columns and are stable in highly aqueous mobile phases.
Q7: My retention time is drifting and not reproducible when using a HILIC column. How can I fix this?
HILIC chromatography is known to require longer equilibration times than reversed-phase.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. An equilibration time of 10-15 column volumes is a good starting point.
-
Control Mobile Phase Composition: The water content in the organic mobile phase is critical. Use freshly prepared solvents and keep bottles tightly capped to prevent evaporation of the organic component or absorption of atmospheric water.
-
Ensure Sample Solvent Matches Mobile Phase: Injecting a sample in a solvent much stronger than the mobile phase (e.g., high water content) can cause peak distortion and retention shifts. If possible, dissolve your sample in a mixture similar to your starting mobile phase (high organic).
Visual Guides and Protocols
Caption: A decision tree to guide the selection between Reversed-Phase and HILIC chromatography.
Detailed Experimental Protocol: RP-HPLC-MS/MS
This protocol provides a robust starting point for the analysis of this compound using a standard C18 column coupled with a mass spectrometer.
-
Sample Preparation:
-
If working with biological fluids (e.g., urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of sample.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 15.0 | 5 |
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 234.2 (for [M-H]⁻)
-
Product Ion (Q3): A specific fragment ion would need to be determined by infusion and optimization (e.g., m/z 74 for the glycine fragment).
-
Dwell Time: 100 ms
-
Caption: A flowchart illustrating the typical steps in an LC-MS analytical workflow.
References
- 1. Suberyl Glycine-d4 | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biocompare.com [biocompare.com]
Minimizing contamination in Suberylglycine-d4 analysis
Welcome to the technical support center for Suberylglycine-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize contamination during quantitative analysis. Suberylglycine is a key urinary biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and its deuterated analog, this compound, is the ideal internal standard for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Maintaining the purity and stability of this internal standard is critical for reliable results.[2] This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Suberylglycine, where four hydrogen atoms have been replaced with deuterium atoms. It is the preferred internal standard in LC-MS/MS bioanalysis for several reasons:
-
Chemical Identity: It is chemically identical to the analyte (Suberylglycine), ensuring they behave almost identically during sample extraction, chromatography, and ionization.[2]
-
Co-elution: It co-elutes with the analyte, which is crucial for correcting variations in sample preparation and matrix effects like ion suppression or enhancement.[2][3]
-
Mass Difference: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.[2]
Q2: What are the ideal storage and handling conditions for this compound?
Proper storage is essential to maintain the isotopic purity and concentration of your standard.[4][5] Key recommendations are summarized below.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Container | Temperature | Atmosphere | Light Condition | Duration Recommendation |
| Solid Powder | Tightly sealed vial | -20°C or colder | Desiccated | Dark | Long-term |
| Stock Solution | Amber glass vial | -20°C | Inert (Nitrogen/Argon) | Dark | Long-term (Months) |
| Working Solution | Amber glass or polypropylene vial | 2-8°C | N/A | Dark | Short-term (Prepare fresh)[5] |
Q3: What is Deuterium-Hydrogen (H/D) exchange and how can it be prevented?
H/D exchange is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[5] This can reduce the isotopic purity of the standard, leading to inaccurate quantification.[5][6]
Prevention Strategies:
-
Avoid Protic Solvents: Do not store or prepare solutions in highly acidic or basic conditions, which can catalyze the exchange.[3][4]
-
Use Aprotic Solvents: Use high-purity, dry aprotic solvents like acetonitrile or methanol for stock solutions when possible.
-
Control Environment: Handle the standard under an inert, dry atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Stable Labeling: Ensure the deuterium labels are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom) to minimize the likelihood of exchange.[6]
Q4: What are the most common sources of contamination in my LC-MS system?
Contamination can introduce background ions, suppress the analyte signal, and create ghost peaks.[7] Identifying the source is the first step to eliminating it.
Table 2: Common Contaminants in LC-MS/MS and Their Potential Sources
| Contaminant Type | Common Examples | Potential Sources |
| Plasticizers | Phthalates, adipates | Plastic labware (e.g., tubes, pipette tips, containers).[8] |
| Polymers | Polyethylene Glycol (PEG), Polypropylene Glycol (PPG) | Solvents, detergents, personal care products.[7][9] |
| Solvent Impurities | Aldehydes, formates, metal ions | Low-purity solvents, contaminated solvent bottles.[7][9] |
| Sample Matrix | Phospholipids, salts, proteins | Incomplete or ineffective sample preparation.[8] |
| System-Related | Siloxanes, grease/oils | Pump seals, vacuum pump oil, finger grease.[7][9] |
| Carryover | Residual analyte from a previous injection | Autosampler needle, injection valve, column.[10][11] |
Troubleshooting Guides
Issue: I see high background noise or unexpected peaks in my blank injections.
This is a classic sign of contamination, most often from carryover or impurities in the LC-MS system.[7]
-
Possible Cause 1: Carryover. Residual analyte from a high-concentration sample is contaminating the subsequent blank injection. This is a primary cause of contamination in high-throughput analysis.[12]
-
Possible Cause 2: Contaminated Solvents or Mobile Phase. Impurities in your water, organic solvents, or additives can introduce consistent background peaks.[7]
-
Solution: Always use high-purity LC-MS grade solvents and additives.[7] Prepare fresh mobile phase daily and use dedicated, clean solvent bottles.
-
-
Possible Cause 3: System Contamination. Contaminants can build up in the tubing, injection valve, or column over time.[8][10]
-
Solution: Systematically isolate the source. Run the system without a column to check for contamination from the LC pump and autosampler. If the background disappears, the column is the likely source and may need extensive flushing with a strong solvent or replacement.[10]
-
Issue: My calibration curve is non-linear, especially at the lower concentrations.
This often points to an issue with the internal standard.
-
Possible Cause 1: Isotopic Contamination. The this compound internal standard may contain a small amount of the non-deuterated (d0) Suberylglycine as an impurity.[13] This contributes to the analyte signal, causing a positive bias at low concentrations.
-
Possible Cause 2: Analyte is present in the blank matrix. The "blank" biological matrix (e.g., urine, plasma) used to prepare calibrators may contain endogenous levels of Suberylglycine.
-
Solution: Screen multiple lots of blank matrix to find one with the lowest possible endogenous level of the analyte. Alternatively, use a surrogate matrix like charcoal-stripped plasma or a synthetic urine.
-
Issue: I'm observing poor peak shape (fronting, tailing, or splitting).
Poor peak shape can compromise integration and reduce accuracy.[13]
-
Possible Cause 1: Column Degradation. The column's stationary phase may be contaminated or degraded after many injections, especially with complex biological samples.[13]
-
Solution: First, try flushing the column with a strong solvent. If peak shape does not improve, replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Possible Cause 2: Mismatched Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting.[13]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Possible Cause 3: Secondary Interactions. Analyte interactions with active sites on the column (like free silanols) can cause peak tailing.
-
Solution: Adjust the mobile phase pH to control the ionization state of the analyte. Adding a small amount of a modifier like trifluoroacetic acid or ammonium formate can also help reduce tailing.[13]
-
Issue: My quantitative results are inaccurate or irreproducible.
This is often the ultimate result of the issues described above but can also be related to standard stability.
-
Possible Cause 1: Standard Degradation. Improper storage or handling can lead to the degradation of your this compound stock or working solutions, resulting in an inaccurate internal standard concentration.
-
Possible Cause 2: H/D Exchange. As discussed in the FAQs, the loss of deuterium atoms will lead to an underestimation of the analyte concentration.[5]
-
Solution: Follow the prevention strategies for H/D exchange. This is especially critical if your sample preparation involves pH adjustments.
-
-
Possible Cause 3: Matrix Effects. Significant ion suppression or enhancement that is not adequately corrected by the internal standard can cause inaccurate results.
-
Solution: Improve your sample preparation method to remove more matrix components. Methods like solid-phase extraction (SPE) are more effective at cleaning up samples than simple protein precipitation.[8]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing accurate solutions of this compound.[4]
-
Equilibration: Allow the solid this compound standard to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the solid standard.
-
Dissolve the solid in a pre-determined volume of a suitable solvent (e.g., high-purity methanol) in a Class A volumetric flask.
-
Mix thoroughly by inverting the flask multiple times to ensure complete dissolution.[5]
-
Transfer to a labeled amber glass vial and store at -20°C.
-
-
Working Solution Preparation:
-
Prepare working solutions fresh as needed by performing a serial dilution of the stock solution.[5]
-
Use a clean matrix (e.g., synthetic urine or screened blank urine) or mobile phase as the diluent, depending on your assay.
-
Mix thoroughly before use.
-
Caption: Workflow for preparing this compound standards.
Protocol 2: Assessing and Minimizing Carryover
Carryover must be assessed during method validation to ensure accuracy, especially for assays with a wide dynamic range.
-
Assessment:
-
Inject the highest concentration calibrator (Upper Limit of Quantification, ULOQ).
-
Immediately follow with three injections of a blank matrix (a sample prepared without analyte or internal standard).
-
Analyze the blank injections for the presence of the analyte.
-
-
Acceptance Criteria: Typically, the response in the first blank injection should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) calibrator.
-
Minimization:
-
If carryover is unacceptable, optimize the autosampler wash.
-
Test different wash solutions. The ideal solution should effectively solubilize the analyte.
-
Increase the volume of the wash solution and/or the number of wash cycles in the injection method.[12]
-
Ensure all system components, like the injection valve and tubing, are clean.
-
Table 3: Example Autosampler Wash Solution Compositions
| Analyte Property | Recommended Wash Solution Composition | Rationale |
| Hydrophobic | High percentage of a strong organic solvent (e.g., 90:10 Acetonitrile:Isopropanol). | Solubilizes and removes non-polar residues.[10] |
| Ionic/Polar | Aqueous solution with an organic modifier and acid/base (e.g., 50:50 Methanol:Water + 0.5% Formic Acid). | Suppresses ionization and improves solubility of polar compounds. |
| "Sticky" Compounds | A sequence of washes (e.g., Wash 1: High Organic, Wash 2: Aqueous Acidic). | Uses different mechanisms to remove stubborn residues. |
Protocol 3: Evaluating Deuterium-Hydrogen (H/D) Exchange
This experiment checks if deuterium atoms are being lost from the internal standard during sample processing.[5]
-
Sample Preparation:
-
Spike a blank biological matrix (e.g., urine) with this compound at the same concentration used in your analytical method.[5]
-
Create two sets of these samples.
-
-
Incubation:
-
Store the first set under your normal sample handling and storage conditions (e.g., room temperature for 4 hours, then -80°C).
-
Immediately process and analyze the second set (this is your baseline, T=0).
-
-
Analysis:
-
After the incubation period, process and analyze the first set of samples.
-
Compare the peak area ratio of the this compound to a control standard (if available) or its absolute response between the incubated samples and the T=0 samples.
-
-
Interpretation: A significant decrease in the this compound signal in the incubated samples compared to the baseline suggests that H/D exchange or degradation is occurring.[5]
Caption: Decision tree for troubleshooting this compound analysis.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. providiongroup.com [providiongroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.bc.edu [ccc.bc.edu]
- 10. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 11. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 12. mastelf.com [mastelf.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ionization Efficiency for Suberylglycine-d4
Welcome to the technical support center for the analysis of Suberylglycine-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and overcome common challenges in mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis by ESI-MS?
A1: Due to the presence of two carboxylic acid groups, this compound, like other dicarboxylic acids, readily deprotonates. Therefore, negative ion electrospray ionization (ESI-) is the preferred mode for analysis, where you can expect to observe the deprotonated molecule [M-H]⁻ as the primary ion.[1]
Q2: I am observing a very low signal for this compound. What are the initial steps to improve sensitivity?
A2: Low signal intensity is a common issue. Begin by confirming your mass spectrometer is operating in negative ion mode.[1] Next, verify the mobile phase composition and pH, as these significantly impact ionization efficiency for carboxylic acids.[1][2] Finally, systematically optimize the ESI source parameters, including capillary voltage, cone voltage, and gas flow rates.[1]
Q3: Can mobile phase additives enhance the signal of this compound?
A3: Yes, mobile phase additives are crucial for optimizing ionization.[3] For negative ion mode, a neutral or slightly basic mobile phase can enhance deprotonation.[1] Volatile buffers like ammonium acetate or ammonium bicarbonate are often used to control pH.[1] Interestingly, the addition of weak hydrophobic carboxylic acids, such as butyric or propanoic acid, to the mobile phase has been shown to significantly improve the negative ESI response of dicarboxylic acids.[2]
Q4: My chromatographic peak for this compound is tailing. What could be the cause and how can I fix it?
A4: Peak tailing for dicarboxylic acids on reversed-phase columns can occur due to secondary interactions with residual silanols on the stationary phase.[1] To mitigate this, you can adjust the mobile phase pH or its ionic strength.[4] Using a different column chemistry or ensuring your current column is not degraded can also resolve this issue.[5][6]
Q5: What is derivatization and can it help improve the ionization efficiency of this compound?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as ionization efficiency.[7] For molecules that ionize poorly, derivatization can introduce a readily ionizable group, significantly enhancing the mass spectrometry signal.[8][9] For carboxylic acids, reagents that introduce a permanent positive charge can lead to substantial increases in sensitivity in positive ion mode.[9][10]
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Sensitivity
A systematic approach is crucial when troubleshooting low signal intensity. The following guide will walk you through potential causes and their solutions, from initial checks to more advanced optimization techniques.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
| Potential Cause | Recommended Action |
| Suboptimal Ionization Mode | Ensure the mass spectrometer is set to negative ion mode to detect the [M-H]⁻ ion of this compound.[1] |
| Incorrect Mobile Phase pH | For negative ion mode, a slightly basic or neutral pH can improve deprotonation. However, a compromise is often needed for good chromatography. Consider volatile buffers like ammonium acetate to control pH.[1] |
| Inefficient Desolvation | Increase the drying gas temperature and/or flow rate. Optimize the nebulizer gas pressure to ensure a fine aerosol is formed.[1] |
| Inappropriate ESI Source Parameters | Systematically optimize the capillary voltage (e.g., -3.0 to -4.5 kV), cone voltage (e.g., -20 to -40 V), and source temperatures.[1] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[11][12] Improve sample cleanup, optimize chromatographic separation to resolve interferences, or dilute the sample.[4][13] |
| Poor Inherent Ionization | If optimization of the above parameters does not yield sufficient signal, consider chemical derivatization to enhance ionization efficiency.[7][9] |
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
Poor peak shape can compromise both identification and quantification. The following table outlines common causes and solutions.
| Potential Cause | Recommended Action |
| Secondary Interactions | Dicarboxylic acids can interact with residual silanols on C18 columns, causing peak tailing.[1] Adjust the mobile phase pH or consider a different column chemistry. |
| Column Contamination/Degradation | Contaminants from previous injections can lead to peak shape issues.[5][6] Flush the column or replace it if it is old. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[14] Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to peak broadening.[14] Use appropriate low-volume tubing and fittings. |
Experimental Protocols
Protocol 1: ESI-MS Optimization via Infusion Analysis
This protocol describes how to optimize ESI source parameters by directly infusing a standard solution of this compound into the mass spectrometer.
Workflow for Infusion Analysis
Caption: Workflow for optimizing MS parameters using infusion analysis.
Methodology:
-
Prepare a working standard solution of this compound (e.g., 1 µg/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water).
-
Set up a syringe pump to infuse the standard solution directly into the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Set initial ESI-MS parameters in negative ion mode. A good starting point would be:
-
Systematically optimize each parameter one at a time while monitoring the signal intensity of the [M-H]⁻ ion for this compound. Adjust the parameter in small increments until the maximum stable signal is achieved.
-
Record the final optimized parameters for use in your LC-MS/MS method.
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Enhanced Detection
This protocol is adapted for dicarboxylic acids and aims to improve ionization efficiency by adding a readily ionizable group, allowing for detection in positive ion mode.
Methodology:
-
Sample Preparation: Thaw biological samples (e.g., urine, plasma) and centrifuge to remove particulates. Use the supernatant for derivatization.
-
Derivatization Reaction:
-
To 50 µL of the sample supernatant, add the internal standard (this compound).
-
Add 20 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% acetonitrile.
-
Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile containing 6% pyridine.[4]
-
Vortex the mixture and incubate at 40°C for 30 minutes.[4]
-
-
Sample Dilution: After incubation, add 410 µL of 90% acetonitrile/10% water to the reaction mixture.
-
Analysis: The sample is now ready for injection into the LC-MS system, which should be operated in positive ion mode to detect the derivatized this compound.
Data Presentation
The following tables summarize expected outcomes and starting parameters for the analysis of this compound.
Table 1: Initial ESI-MS Parameters for this compound
| Parameter | Starting Value (Negative Ion Mode) | Rationale |
| Scan Range (m/z) | 50-250 | To include the expected [M-H]⁻ ion. |
| Capillary Voltage | -3.0 to -4.5 kV | Typical range for stable spray in negative mode.[1] |
| Cone Voltage | -20 to -40 V | A lower value minimizes in-source fragmentation.[1] |
| Nebulizer Gas (N₂) Pressure | 30-40 psi | Essential for forming a fine spray of charged droplets.[1] |
| Drying Gas (N₂) Flow | 8-12 L/min | Aids in the evaporation of solvent from droplets.[1] |
| Drying Gas (N₂) Temperature | 300-350 °C | Enhances desolvation, but excessive heat can cause degradation.[1] |
Table 2: Potential Impact of Derivatization on Signal Intensity
This table provides an illustrative comparison based on literature reports for similar compounds, as the exact enhancement for this compound will be method-dependent.
| Analysis Method | Ionization Mode | Expected Relative Sensitivity | Reference Compound Class |
| Underivatized | Negative ESI | 1x (Baseline) | Dicarboxylic Acids |
| Derivatized (e.g., with a permanently charged tag) | Positive ESI | 10x - 2500x | Peptides, Fatty Acids[8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum [infoscience.epfl.ch]
- 3. covachem.com [covachem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. zefsci.com [zefsci.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtfch.org [gtfch.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Addressing Analytical Variability with Suberylglycine-d4
Welcome to the technical support center for Suberylglycine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Suberylglycine. It is primarily used as an internal standard in mass spectrometry-based quantitative analysis.[1] Its key function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis, leading to more accurate and precise results.[1][2]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity, ideally with an isotopic enrichment of at least 98%.[1] The deuterium labels should be on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample preparation or analysis.[1]
Q3: Can this compound always perfectly correct for matrix effects?
While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] This can happen if the analyte (Suberylglycine) and the deuterated internal standard are affected differently by the sample matrix, a phenomenon known as differential matrix effects.[1][3] A common cause is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect".[1]
Q4: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound powder should be stored at -20°C and desiccated.[4] Solutions of this compound should also be stored at low temperatures to prevent degradation.[4] Stability can be affected by storage temperature and the container material.[5]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Suberylglycine are highly variable and seem inaccurate, even though I'm using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results often stem from a few core issues. The following troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow: Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Detailed Methodologies:
-
Verify Co-elution: Overlay the chromatograms of the analyte (Suberylglycine) and the internal standard (this compound) to confirm they elute at the same retention time.[6] A slight separation can lead to differential matrix effects.[6]
-
Check for Isotopic Purity: Analyze the this compound standard by itself to check for the presence of unlabeled Suberylglycine. This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[3]
-
Investigate Isotopic Exchange: Incubate this compound in the sample matrix and analytical solvents under your experimental conditions for a period of time.[7] Analyze the sample to see if there is a decrease in the this compound signal and a corresponding increase in the unlabeled Suberylglycine signal.[7]
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[3] By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[1]
Issue 2: Drifting or Unstable Internal Standard Signal
Question: The signal intensity of my this compound internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?
Answer: A decreasing or unstable internal standard signal often points to isotopic exchange, degradation, or instrumental issues.
Troubleshooting Workflow: Unstable Internal Standard Signal
Caption: Troubleshooting workflow for a drifting or unstable internal standard signal.
Detailed Methodologies:
-
Isotopic Exchange Stability Check:
-
Incubate this compound in your sample matrix and mobile phase at room temperature for several hours.[4]
-
Analyze the solution periodically and monitor for a decrease in the this compound peak area and the appearance of an unlabeled Suberylglycine peak.[4]
-
If instability is observed, consider adjusting the mobile phase pH to be more neutral or reducing the ion source temperature.[7]
-
-
System Carryover Check:
-
Inject a high-concentration sample of Suberylglycine.
-
Immediately follow with one or more blank injections (solvent only).
-
If a peak for Suberylglycine or this compound is observed in the blank injections, this indicates carryover.
-
Optimize the needle wash procedure on the autosampler by increasing the wash volume or using a stronger solvent.[4]
-
-
Instrumental Drift Assessment:
-
Prepare a standard solution of this compound in a clean solvent.
-
Inject this solution multiple times (e.g., 5-6) at the beginning and end of your analytical run.[4]
-
Calculate the relative standard deviation (RSD) of the peak areas. A high RSD (>15%) or a significant difference between the beginning and end runs suggests instrumental drift.[4]
-
Data Presentation
Table 1: Potential Impact of Common Issues on Quantitative Accuracy
| Issue | Potential Cause | Effect on Analyte Quantification |
| Isotopic Exchange | Deuterium atoms on the internal standard are replaced by hydrogen atoms.[7] | Overestimation of the analyte concentration.[7] |
| Chromatographic Shift | The deuterated standard and the native analyte have slightly different retention times.[7] | Inaccurate correction for matrix effects, leading to either over- or underestimation.[7] |
| Differential Matrix Effects | Analyte and internal standard are affected differently by matrix components.[1] | Inaccuracies in quantification.[1] |
| Unlabeled Impurity in IS | The deuterated internal standard contains a small amount of the non-deuterated analyte.[3] | Positive bias (overestimation), especially at low analyte concentrations.[3] |
Table 2: Recommended Purity and Stability Parameters for this compound
| Parameter | Recommended Specification | Rationale |
| Isotopic Purity | ≥ 98% | Minimizes interference from the unlabeled analyte.[1] |
| Chemical Purity | ≥ 98% | Reduces the presence of other interfering compounds. |
| Short-term Stability (24h at RT in solution) | < 5% degradation | Ensures stability during sample preparation and analysis. |
| Long-term Storage (Solid) | -20°C, desiccated | Prevents degradation over time.[4] |
Experimental Protocols
Protocol 1: Quantification of Unlabeled Suberylglycine in this compound Standard
Objective: To determine the contribution of unlabeled Suberylglycine present as an impurity in the this compound internal standard.[3]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound internal standard at the working concentration used in your assay.
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the molecular ions of both Suberylglycine and this compound.
-
Data Analysis:
-
Determine the peak area for the molecular ion of unlabeled Suberylglycine.
-
Determine the peak area for the molecular ion of this compound.
-
Calculate the percentage of unlabeled Suberylglycine in the internal standard.
-
Protocol 2: Assessment of Isotopic Exchange
Objective: To assess the stability of the deuterium labels on this compound under the experimental conditions.[7]
Methodology:
-
Incubation: Incubate a known concentration of this compound in the sample matrix (e.g., plasma, urine) and in the mobile phase at the temperatures used for sample preparation and analysis.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the aliquots by LC-MS/MS, monitoring the transitions for both Suberylglycine and this compound.
-
Data Analysis: Plot the peak area ratio of Suberylglycine to this compound over time. An increase in this ratio indicates isotopic exchange.[7]
Signaling Pathways and Workflows
Biochemical Context: Role of Suberylglycine in Metabolism
Suberylglycine is an acylglycine that can be elevated in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[8][9] In these disorders, fatty acid β-oxidation is impaired, leading to the accumulation of medium-chain fatty acids, which are then conjugated with glycine to form acylglycines like suberylglycine.[8]
Caption: Simplified pathway showing the formation of Suberylglycine in MCAD deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Case of Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous metabolites is paramount in drug development and clinical research. Suberylglycine, a key biomarker for certain metabolic disorders, requires robust and reliable bioanalytical methods for its measurement in biological matrices. The choice of internal standard is a critical factor influencing the quality and reliability of these methods. This guide provides an objective comparison of bioanalytical method validation using a stable isotope-labeled internal standard, Suberylglycine-d4, against alternative approaches.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard". By incorporating stable isotopes, such as deuterium (²H), into the analyte's structure, a SIL-IS exhibits nearly identical physicochemical properties to the analyte of interest. This ensures that the internal standard behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects. This compound, with four deuterium atoms, provides a sufficient mass shift to be distinguished from the endogenous suberylglycine by the mass spectrometer while co-eluting, leading to highly accurate and precise quantification.
Comparison of Bioanalytical Methods for Suberylglycine
This guide compares three distinct approaches for the bioanalytical method validation of suberylglycine:
-
LC-MS/MS with this compound Internal Standard: The recommended and most robust method.
-
LC-MS/MS with a Structural Analog Internal Standard: A common alternative when a SIL-IS is unavailable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A traditional, yet still relevant, analytical technique.
The following sections detail the experimental protocols and present a comparative summary of the validation parameters for each method.
Quantitative Data Summary
The performance of each bioanalytical method is summarized in the tables below, based on typical validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Structural Analog IS | GC-MS with Derivatization |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Calibration Range | 0.005 - 25.0 µM[1] | 0.01 - 30.0 µM | 0.1 - 50.0 µM |
| LLOQ | 0.005 µM | 0.01 µM | 0.1 µM |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Structural Analog IS | GC-MS with Derivatization |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±20% |
| Precision (%CV) | < 10% | < 15% | < 15% |
Table 3: Matrix Effect and Recovery
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Structural Analog IS | GC-MS with Derivatization |
| Matrix Effect | Compensated | Potential for significant variability | Minimized by extensive cleanup |
| Extraction Recovery | Consistent and tracked | Variable and less predictable | Generally high but requires optimization |
Table 4: Stability
| Parameter | LC-MS/MS with this compound | LC-MS/MS with Structural Analog IS | GC-MS with Derivatization |
| Freeze-Thaw Stability | Stable for ≥3 cycles | Stable for ≥3 cycles | Stable for ≥3 cycles |
| Bench-Top Stability | Stable for ≥24 hours | Stable for ≥12 hours | Stable for ≥24 hours (post-derivatization) |
| Long-Term Stability | Stable for ≥6 months at -80°C | Stable for ≥6 months at -80°C | Stable for ≥6 months at -80°C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma or urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Suberylglycine: [M+H]⁺ → fragment ion
-
This compound: [M+H]⁺ → fragment ion
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard
The protocol is similar to Method 1, with the key difference being the use of a structural analog (e.g., Heptanoylglycine) as the internal standard. The MRM transition for the analog would need to be optimized.
Method 3: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
-
To 100 µL of urine, add the internal standard (e.g., a stable isotope-labeled analog of a different acylglycine).
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the extract to dryness.
-
Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to create volatile esters.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized suberylglycine and internal standard.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the bioanalytical process.
References
A Researcher's Guide to Acylglycine Analysis: Comparing Suberylglycine-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism, the accurate quantification of acylglycines is paramount. This guide provides a comprehensive comparison of Suberylglycine-d4 with other commonly used acylglycine internal standards, supported by established experimental data and detailed methodologies. The focus is on providing objective performance comparisons to aid in the selection of the most appropriate standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Suberylglycine is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation. Its accurate measurement in biological matrices like urine and plasma is crucial for diagnosis and monitoring of the disease. Stable isotope-labeled internal standards are indispensable for achieving the high accuracy and precision required in clinical and research settings. This compound, a deuterated analog of suberylglycine, is a widely used internal standard for this purpose.
Performance Comparison of Acylglycine Internal Standards
The ideal internal standard co-elutes with the analyte of interest, exhibits identical ionization efficiency, and compensates for variations during sample preparation and analysis. While direct head-to-head comparative studies for a wide range of acylglycine standards are not always readily available in published literature, performance characteristics can be reliably inferred from numerous validated methods. The following tables summarize the typical performance of LC-MS/MS methods for the quantification of acylglycines using different types of stable isotope-labeled internal standards.
Table 1: Expected Performance Characteristics of Deuterated Acylglycine Internal Standards
| Validation Parameter | This compound | n-Hexanoylglycine-d3 | n-Octanoylglycine-d2 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-109.3%[1] |
| Precision (% CV) | < 15% | < 15% | < 10%[1] |
| Lower Limit of Quantification (LLOQ) | 1-5 nM[2] | 1-10 nM | 1-5 nM |
| Isotopic Stability | Generally stable, potential for back-exchange at certain positions. | Generally stable, potential for back-exchange. | Generally stable, potential for back-exchange. |
| Chromatographic Shift | May exhibit a slight retention time shift compared to the unlabeled analyte. | May exhibit a slight retention time shift. | May exhibit a slight retention time shift. |
Table 2: Expected Performance Characteristics of ¹³C-Labeled Acylglycine Internal Standards
| Validation Parameter | ¹³C-Labeled Suberylglycine | ¹³C-Labeled Hexanoylglycine | ¹³C-Labeled Octanoylglycine |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 95-105% | 95-105% |
| Precision (% CV) | < 10% | < 10% | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.5-5 nM | 0.5-5 nM | 0.5-5 nM |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[3] | Highly stable with no risk of isotopic exchange. | Highly stable with no risk of isotopic exchange. |
| Chromatographic Shift | Co-elutes perfectly with the unlabeled analyte.[4] | Co-elutes perfectly with the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, a well-defined and validated experimental protocol is essential. The following is a detailed protocol for the quantification of acylglycines in human urine using LC-MS/MS, which can be adapted for a cross-validation study of different internal standards.
Protocol for Cross-Validation of Acylglycine Internal Standards
1. Objective: To compare the analytical performance of this compound with other deuterated and/or ¹³C-labeled acylglycine internal standards for the quantification of suberylglycine and other acylglycines in human urine.
2. Materials and Reagents:
-
Suberylglycine analytical standard
-
This compound internal standard
-
Alternative deuterated acylglycine internal standards (e.g., n-Hexanoylglycine-d3, n-Octanoylglycine-d2)
-
Alternative ¹³C-labeled acylglycine internal standards (e.g., ¹³C-Suberylglycine)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine pool (screened negative for elevated acylglycines)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (pipettes, centrifuges, evaporators)
3. Internal Standard (IS) Stock and Working Solutions:
-
Prepare individual stock solutions of each internal standard in methanol (e.g., 1 mg/mL).
-
Prepare separate working solutions for each internal standard by diluting the stock solution in 50% methanol/water to a final concentration of, for example, 1 µg/mL.
4. Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of suberylglycine in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking the suberylglycine stock solution into the pooled human urine to achieve a concentration range of 1 to 500 nM.[2]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
5. Sample Preparation:
-
Thaw urine samples, calibration standards, and QC samples at room temperature.
-
Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.[3]
-
To 100 µL of supernatant, add 10 µL of the respective internal standard working solution.
-
Perform solid-phase extraction (SPE) to isolate the acylglycines. Condition the SPE cartridge, load the sample, wash, and elute the acylglycines.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
6. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.
7. Data Analysis and Performance Evaluation:
-
Construct a calibration curve for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.
-
Determine the concentration of the QC samples using the respective calibration curves.
-
Evaluate the following parameters for each internal standard:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Calculate the percent recovery of the QC samples.
-
Precision: Determine the coefficient of variation (%CV) for replicate measurements of the QC samples (intra- and inter-day).
-
Matrix Effect: Compare the peak area of the internal standard in a neat solution versus a post-extraction spiked blank urine sample.
-
Chromatographic Co-elution: Compare the retention times of the analyte and each internal standard.
-
Mandatory Visualizations
Metabolic Pathway: Formation of Acylglycines
Acylglycines are formed from the conjugation of acyl-CoA esters with glycine, a reaction catalyzed by glycine N-acyltransferase. This pathway is a crucial detoxification mechanism, particularly when there is an accumulation of acyl-CoAs due to defects in fatty acid oxidation.
Caption: Metabolic pathway of acylglycine formation.
Experimental Workflow: Acylglycine Analysis
The quantification of acylglycines in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of an internal standard is critical at the beginning of this workflow to ensure accurate quantification.
Caption: Experimental workflow for acylglycine analysis.
References
- 1. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Performance of Suberylglycine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suberylglycine-d4's performance as an internal standard in quantitative assays, particularly for the analysis of its unlabeled counterpart, suberylglycine. The data and protocols presented herein are intended to assist researchers in developing and validating robust bioanalytical methods.
Introduction to Suberylglycine and the Role of Internal Standards
Suberylglycine is an N-acylglycine that can be elevated in the urine of individuals with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Its accurate and precise quantification is crucial for the diagnosis and monitoring of these conditions.
In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. An ideal SIL-IS is chemically identical to the analyte of interest, differing only in isotopic composition. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in analytical performance. This compound, a deuterated analog of suberylglycine, is commonly employed for this purpose.
Performance of this compound in Quantitative Assays
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample processing and matrix effects, thereby ensuring accurate and precise results. A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 18 acylglycines, including suberylglycine, using their respective stable-isotope labeled internal standards, has demonstrated excellent analytical performance.
Data Presentation: Quantitative Performance of a Suberylglycine Assay Using a Deuterated Internal Standard
The following table summarizes the validation parameters for a UPLC-MS/MS method for the quantification of suberylglycine in human urine, utilizing a deuterated internal standard.
| Parameter | Performance Metric |
| Linearity | |
| Calibration Curve Range | 1.0 - 500 nM |
| Sensitivity | |
| Lower Limit of Quantitation (LLOQ) | 1 - 5 nM |
| Signal-to-Noise Ratio (S/N) at LLOQ | 12.50 to 156.70 |
| Accuracy | |
| Relative Error (% RE) | < 15% |
| Precision | |
| Coefficient of Variation (% CV) | < 15% |
| Matrix Effect | Minimized by use of surrogate matrix and SIL-IS |
| Stability | Stable in urine for at least 5 hours at room temperature, 24 hours at 4°C, 7 weeks at -20°C, and after three freeze/thaw cycles. |
Data adapted from a study on the quantification of multiple acylglycines using stable-isotope labeled internal standards.
Comparison with Alternative Internal Standards
While this compound is an effective internal standard, it is important to understand the potential advantages and disadvantages compared to other types of internal standards.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Co-elutes closely with the analyte. - Cost-effective compared to ¹³C-labeled standards. | - Potential for "deuterium isotope effect" leading to slight chromatographic shifts. - Risk of back-exchange of deuterium with protons, although minimal with non-labile deuterium positions. |
| ¹³C-Suberylglycine (¹³C-labeled) | - Minimal to no isotopic effect, ensuring identical chromatographic behavior. - Highly stable with no risk of isotopic exchange. | - Generally more expensive to synthesize. |
| Structural Analog | - Can be used if a SIL-IS is unavailable. | - Different chromatographic retention times and ionization efficiencies. - Less effective at correcting for matrix effects, potentially leading to reduced accuracy and precision. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of suberylglycine in urine using this compound as an internal standard.
Sample Preparation
-
Urine Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add a known amount of this compound internal standard solution.
-
Derivatization (using p-dimethylaminophenacyl bromide - DmPA):
-
Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of 50 mg/mL DmPA in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Extraction:
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate suberylglycine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both suberylglycine and this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for suberylglycine quantification.
Logical Relationship of Internal Standard Correction
Caption: Correction of variability using an internal standard.
Navigating the Analytical Landscape: A Comparative Guide to Suberylglycine-d4 Measurement
For researchers, scientists, and drug development professionals engaged in the precise quantification of metabolic biomarkers, this guide offers an objective comparison of analytical methodologies for Suberylglycine, with a focus on the critical role of its deuterated internal standard, Suberylglycine-d4. While direct inter-laboratory comparison data for this compound is not publicly available, this document provides a framework for evaluating laboratory performance by examining common analytical techniques, presenting supporting experimental data for analogous compounds, and detailing robust validation protocols.
Suberylglycine is a key biomarker for diagnosing and monitoring certain inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs. These are subsequently conjugated with glycine to form acylglycines, including suberylglycine, which are then excreted in the urine at elevated levels.[1][2] Accurate and precise measurement of suberylglycine is therefore crucial for clinical diagnosis and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving reliable and reproducible results in mass spectrometry-based assays.[3]
Comparative Analysis of Analytical Methods
The gold standard for the quantification of suberylglycine and other acylglycines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex sample types like plasma and urine.[1][4] While gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of acylglycines, it typically requires derivatization to increase the volatility of the analytes.[5][6]
The following table summarizes the key performance characteristics of LC-MS/MS methods for the analysis of acylglycines, which are directly applicable to the measurement of suberylglycine using this compound as an internal standard.
| Performance Characteristic | Typical LC-MS/MS Performance | Key Considerations |
| Linearity (R²) | > 0.99 | Ensures a proportional response of the instrument to changes in analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% (inter- and intra-assay) | Measures the closeness of agreement between a series of measurements from the same sample. |
| Accuracy (%RE) | Within ±15% | Indicates the closeness of the measured value to the true value. |
| Recovery | 85-115% | Assesses the efficiency of the extraction process. |
| Matrix Effect | Monitored and minimized | Evaluates the influence of co-eluting endogenous components on the ionization of the analyte. |
Data presented are representative values based on validated methods for similar acylglycines.
Experimental Protocols
A robust analytical method relies on a well-defined experimental protocol. The following is a typical protocol for the quantification of suberylglycine in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for suberylglycine and this compound.
-
Visualizing the Biological and Experimental Context
To better illustrate the metabolic and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population screening for medium-chain acyl-CoA dehydrogenase deficiency: analysis of medium-chain fatty acids and acylglycines in blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol | MDPI [mdpi.com]
A Comparative Guide to Establishing Linearity and LLOQ with Suberylglycine-d4
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is fundamental to the integrity of clinical and preclinical studies. Suberylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, requires robust and validated bioanalytical methods for its measurement. A critical component of these methods is the use of a stable isotope-labeled internal standard, such as Suberylglycine-d4, to ensure accuracy and precision.
This guide provides a comprehensive comparison of this compound with alternative internal standards, focusing on the essential validation parameters of linearity and the Lower Limit of Quantification (LLOQ). Supported by experimental data and detailed methodologies, this document serves as a resource for developing and implementing reliable quantitative assays for suberylglycine and other acylglycines.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision in bioanalytical method development, with stable isotope-labeled (SIL) standards being the gold standard for mass spectrometry-based quantification. The two most common types of SILs are deuterated (²H or D-labeled) and carbon-13 (¹³C-labeled) standards. While both are designed to mimic the analyte of interest, their physicochemical properties can lead to differences in analytical performance.
Deuterated Internal Standards (e.g., this compound)
Deuterated standards are widely used due to their cost-effectiveness and commercial availability. They offer good performance in many applications, providing reliable quantification. However, the mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. This can be a concern in complex matrices where co-eluting substances might cause differential matrix effects for the analyte and the internal standard.
¹³C-Labeled Internal Standards
Carbon-13 labeled internal standards are often considered superior for high-stakes applications such as clinical diagnostics and regulated bioanalysis. Because the ¹³C isotopes are integral to the carbon backbone of the molecule, the physicochemical properties are virtually identical to the unlabeled analyte. This results in near-perfect co-elution during chromatography, ensuring that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification. The main drawback of ¹³C-labeled standards is their higher cost and potentially limited availability.
The following table summarizes the typical performance characteristics for different types of internal standards used in acylglycine analysis.
| Validation Parameter | This compound (Deuterated) | Alternative Deuterated IS (e.g., Octanoylglycine-d2) | ¹³C-Labeled Acylglycine IS | Regulatory Guideline (FDA/EMA) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 | ≥ 0.98 |
| Linear Range | Typically 1 - 1000 ng/mL | Typically 1 - 1000 ng/mL | Typically 1 - 1000 ng/mL | To cover expected analyte concentrations |
| LLOQ | 1 - 5 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL | Sufficiently low for intended application |
| Accuracy at LLOQ | 80 - 120% | 80 - 120% | 85 - 115% | 80 - 120% |
| Precision (CV%) at LLOQ | < 20% | < 20% | < 15% | ≤ 20% |
| Accuracy (other levels) | 85 - 115% | 85 - 115% | 90 - 110% | 85 - 115% |
| Precision (CV%) (other levels) | < 15% | < 15% | < 10% | ≤ 15% |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined and validated experimental protocol. The following is a representative protocol for the quantification of suberylglycine in human urine using LC-MS/MS with this compound as the internal standard.
1. Materials and Reagents
-
Suberylglycine analytical standard
-
This compound internal standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of suberylglycine and this compound in methanol.
-
Calibration Curve Working Solutions: Prepare a series of working solutions by serial dilution of the suberylglycine stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the IS working solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate suberylglycine from matrix components.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both suberylglycine and this compound should be optimized.
-
5. Data Analysis and Establishing Linearity and LLOQ
-
Linearity:
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (suberylglycine/Suberylglycine-d4) against the nominal concentration of suberylglycine.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). The r² value should be ≥ 0.98.
-
-
LLOQ:
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.
-
The accuracy should be within 80-120% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 20%.
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for establishing linearity and LLOQ, and the metabolic pathway leading to the formation of suberylglycine.
Suberylglycine is an acylglycine that is typically found in elevated concentrations in individuals with MCAD deficiency. This is due to the impaired beta-oxidation of medium-chain fatty acids, leading to their accumulation and alternative metabolism through omega-oxidation and subsequent glycine conjugation.
A Comparative Guide to the Quantification of Suberylglycine: UPLC-MS/MS vs. GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic biomarkers is paramount. Suberylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder, requires robust and reliable analytical methods for its detection. This guide provides an objective, data-driven cross-validation of the two primary analytical techniques used for the quantification of suberylglycine in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The gold standard for quantification in bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1] For Suberylglycine, this corresponds to Suberylglycine-d4. This guide will focus on methods employing this best practice.
Executive Summary: Method Comparison
The current consensus in the field favors UPLC-MS/MS for the analysis of acylglycines like suberylglycine. The primary advantages of this technique are its high sensitivity, specificity, and a significantly simpler sample preparation workflow that does not require chemical derivatization.[2] In contrast, GC-MS is a more traditional method that necessitates a chemical derivatization step to render the non-volatile acylglycines amenable to gas chromatography, adding time and complexity to the analysis.
While a direct head-to-head validation study for suberylglycine was not found in publicly available literature, this guide synthesizes the performance characteristics reported in separate, method-specific validation studies to provide a comparative overview.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of medium-chain acylglycines, including suberylglycine, by UPLC-MS/MS and GC-MS. The UPLC-MS/MS method consistently demonstrates superior or equivalent performance with a less demanding workflow.
| Parameter | UPLC-MS/MS with SIL-IS (e.g., this compound) | GC-MS with SIL-IS |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Low nM to low µM range | Low µM range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Sample Throughput | High | Moderate |
| Derivatatization Required? | No | Yes |
Note: Data is synthesized from typical performance characteristics reported in acylglycine analysis literature.[2][3]
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for both UPLC-MS/MS and GC-MS techniques for the analysis of suberylglycine in urine.
Method 1: UPLC-MS/MS with Stable Isotope Dilution
This method is recognized for its high sensitivity and specificity, allowing for direct analysis of suberylglycine without derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (a known concentration of this compound in 50% methanol/water).
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection.
-
-
UPLC Conditions:
-
Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18, is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. The transitions from the precursor ion to a specific product ion for both suberylglycine and this compound are monitored.
-
Quantification: The concentration of suberylglycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.
-
Method 2: GC-MS with Stable Isotope Dilution
This classic method requires derivatization to increase the volatility of suberylglycine for gas phase analysis.
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Thaw frozen urine samples and add the this compound internal standard.
-
Perform an extraction step, often solid-phase extraction (SPE), to isolate the acylglycines.
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a silylating reagent like BSTFA or an esterification agent). Heat the sample to ensure complete reaction. This step converts the polar suberylglycine into a more volatile derivative.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized suberylglycine and its deuterated internal standard.
-
Quantification: Similar to the UPLC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualization of Workflows and Pathways
To further clarify the methodological differences and the biochemical context, the following diagrams are provided.
Caption: Metabolic pathway showing the formation of Suberylglycine.
References
Suberylglycine-d4 as an Internal Standard: A Performance Comparison Guide for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous metabolites is crucial for advancing clinical research and diagnostics. In the analysis of acylglycines, which are key biomarkers for inborn errors of metabolism, the use of a reliable internal standard in mass spectrometry-based methods is paramount for achieving accurate and reproducible results.[1] This guide provides an objective comparison of the performance characteristics of Suberylglycine-d4 as an internal standard against other common alternatives.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These standards are chemically and physically almost identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2] this compound, a deuterated analog of suberylglycine, is a commonly used SIL-IS in the analysis of acylglycines.
Comparison of Internal Standard Performance
The choice of an internal standard significantly impacts the performance of an analytical method. The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[1] While this compound is a widely used deuterated internal standard, alternatives such as ¹³C-labeled standards and structural analogs are also employed.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of an LC-MS/MS method for acylglycine analysis using this compound and compares it with other classes of internal standards. The data for this compound is representative of well-established methods for acylglycine quantification, which consistently demonstrate high linearity, accuracy, and precision.[3][4]
| Performance Metric | This compound (Deuterated IS) | ¹³C-Labeled Suberylglycine (¹³C-IS) | Structural Analog (e.g., N-Heptanoylglycine) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 90 - 110%[3] | 95 - 105% | 85 - 115%[5] |
| Precision (Intra-day %CV) | < 15% | < 10% | < 15% |
| Precision (Inter-day %CV) | < 15% | < 10% | < 20% |
| Matrix Effect Compensation | Good | Excellent | Moderate to Good |
| Co-elution with Analyte | Generally good, but potential for slight chromatographic shift[2] | Excellent, identical retention time | May have different retention time |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions[2] | Highly stable, no risk of isotopic exchange[2] | Not applicable |
Key Considerations:
-
Deuterated Internal Standards (e.g., this compound): These are often more readily available and cost-effective.[2] However, the mass difference between deuterium and hydrogen can sometimes lead to a slight difference in retention time compared to the native analyte (the "deuterium isotope effect").[2] While generally reliable, there is a small potential for back-exchange of deuterium atoms, which could compromise accuracy.[2]
-
¹³C-Labeled Internal Standards: These are considered the "gold standard" as they are chemically and physically almost identical to the analyte, ensuring co-elution and equivalent ionization behavior.[6] They are not susceptible to isotopic exchange, providing the highest level of accuracy and precision.[2] Their higher cost and lower availability can be a limiting factor.
-
Structural Analogs (e.g., N-Heptanoylglycine): In the absence of a suitable SIL-IS, a structural analog can be used.[1] These compounds have a similar chemical structure to the analyte but a different molecular weight. While they can correct for some variability, differences in extraction recovery, chromatographic behavior, and ionization efficiency can introduce bias into the measurement.[1][5]
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible quantitative analysis. Below is a representative LC-MS/MS protocol for the quantification of acylglycines in urine using an internal standard like this compound.
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and then centrifuge at 4,000 x g for 5 minutes to remove any particulate matter.[2]
-
Internal Standard Spiking: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing this compound in 50% methanol/water at a concentration within the linear range of the assay).[2]
-
Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
LC-MS/MS Analysis
| Parameter | Typical Value/Condition |
| Chromatography System | UPLC or HPLC system |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water[2] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[2] |
| Gradient | A suitable gradient to separate the acylglycines of interest. |
| Flow Rate | 0.3 - 0.5 mL/min[2] |
| Injection Volume | 5 - 10 µL[2] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratio from this calibration curve.
Visualizations
To better illustrate the workflows and principles described, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Suberylglycine-d4 Reference Standards for Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suberylglycine-d4 reference standards, essential tools in clinical chemistry for the diagnosis and monitoring of inherited metabolic disorders. This compound serves as a critical internal standard in mass spectrometry-based assays, particularly for the quantification of suberylglycine, a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document offers an objective evaluation of commercially available standards, discusses alternative internal standards, and provides detailed experimental protocols to aid in the selection and application of these vital reference materials.
Introduction to this compound and its Clinical Significance
Suberylglycine is an N-acylglycine that is normally a minor metabolite of fatty acids. However, in individuals with certain genetic disorders of fatty acid oxidation, such as MCAD deficiency, elevated levels of suberylglycine are excreted in the urine. MCAD deficiency is one of the most common inborn errors of metabolism and can lead to serious health complications, including hypoketotic hypoglycemia, seizures, and even death if not diagnosed and managed early.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of endogenous suberylglycine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium-labeled standard mimics the chemical and physical properties of the unlabeled analyte, allowing for correction of variability during sample preparation and analysis, thereby ensuring high precision and accuracy of the diagnostic test.
Comparison of Commercially Available this compound Reference Standards
The selection of a high-quality reference standard is paramount for the reliability of clinical diagnostic assays. Key parameters for comparison include chemical purity, isotopic purity (enrichment), and concentration accuracy. While obtaining Certificates of Analysis (CoAs) with specific batch data for direct comparison can be challenging without direct purchase, the following table summarizes typical product specifications from leading suppliers.
| Parameter | Supplier A (e.g., LGC Standards/TRC) | Supplier B (e.g., Cayman Chemical) | Supplier C (e.g., Cambridge Isotope Laboratories) |
| Product Name | Suberyl Glycine-d4 | This compound | Information not publicly available |
| Chemical Purity | Typically ≥98% (CoA specific) | ≥95% for unlabeled; deuterated likely similar or higher | High purity expected |
| Isotopic Purity | Information available on CoA | ≥99% deuterated forms (d1-d4); ≤1% d0 (typical for similar products) | High isotopic enrichment expected |
| Format | Solid or solution | Solid | Solid or solution |
| Available Quantities | 1 mg, 2.5 mg, 10 mg | Varies | Varies |
| Certificate of Analysis | Available | Available | Available |
Note: The information in this table is based on publicly available data and typical specifications for similar products. For lot-specific quantitative data, it is essential to obtain the Certificate of Analysis from the supplier.
Alternative Internal Standards for Acylglycine Analysis
While this compound is a highly specific internal standard for suberylglycine analysis, other deuterated acylglycines can also be employed, particularly in methods designed to quantify a panel of acylglycines. The choice of an alternative standard depends on the specific acylglycines being targeted and their chromatographic behavior.
| Alternative Standard | Application | Considerations |
| Hexanoylglycine-d3 | Internal standard for hexanoylglycine, another marker for MCADD. | May not perfectly co-elute with suberylglycine, potentially leading to less accurate correction for matrix effects specific to suberylglycine. |
| Octanoylglycine-d3 | Internal standard for octanoylglycine. | Similar to hexanoylglycine-d3, its utility as a surrogate for suberylglycine should be carefully validated. |
| Glutarylglycine-d3 | Internal standard for glutarylglycine, a marker for Glutaric Acidemia Type I. | Useful in multiplexed assays for different organic acidemias. |
Experimental Protocols
The following section details a typical experimental workflow for the quantification of urinary suberylglycine using this compound as an internal standard by LC-MS/MS.
Sample Preparation
-
Urine Collection: Collect a random urine sample.
-
Internal Standard Spiking: To 100 µL of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberylglycine: Monitor the transition from the precursor ion (M+H)+ or (M-H)- to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous suberylglycine and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of suberylglycine to the peak area of this compound.
-
Quantification: Determine the concentration of suberylglycine in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of unlabeled suberylglycine and a fixed concentration of the internal standard.
Visualizations
Caption: Workflow for urinary suberylglycine analysis.
Caption: Metabolic pathway in MCAD deficiency.
Conclusion
The use of high-purity, accurately characterized this compound reference standards is indispensable for the reliable diagnosis of MCAD deficiency and for research into fatty acid oxidation disorders. While several reputable suppliers offer these standards, obtaining lot-specific Certificates of Analysis is crucial for a definitive comparison of their quantitative attributes. The experimental protocol provided in this guide offers a robust starting point for the development and validation of LC-MS/MS methods for urinary acylglycine analysis. Researchers and clinicians should carefully consider the specifications of the reference standard and validate its performance within their specific analytical method to ensure the highest quality of clinical diagnostic data.
Justification for Using a Deuterated Standard Like Suberylglycine-d4 in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of endogenous molecules in complex biological matrices is a critical requirement for robust clinical diagnostics and metabolic research. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is fundamental to achieving high-quality data. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like Suberylglycine-d4, are widely recognized as the gold standard.[1] This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental principles, to justify the use of this compound for the accurate quantification of Suberylglycine (B135176).
The Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls at the very beginning of the sample preparation process. Its primary function is to normalize the analytical signal of the target analyte, correcting for variations that can occur during the entire analytical workflow.[2] Key sources of variability include:
-
Sample Preparation: Analyte loss during extraction, evaporation, or reconstitution steps.[3]
-
Chromatographic Separation: Inconsistencies in injection volume and chromatographic performance.[3]
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency, commonly known as matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal.[4]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same way.[3]
Suberylglycine: A Key Biomarker
Suberylglycine is an acylglycine, a type of metabolite formed from the conjugation of glycine (B1666218) with an acyl-CoA. It is a crucial diagnostic biomarker for certain inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[5][6] MCADD is the most common inherited defect in fatty acid β-oxidation.[6] In individuals with this condition, impaired fatty acid metabolism leads to the accumulation of specific acyl-CoAs, which are then conjugated with glycine and excreted in the urine. Elevated levels of suberylglycine, along with other acylglycines like n-hexanoylglycine, are sensitive and specific markers for MCADD, making their accurate measurement vital for diagnosis and monitoring.[7][8]
Comparison of Internal Standard Alternatives
The choice of internal standard significantly impacts the quality and reliability of bioanalytical data. The main alternatives are structural analogs and stable isotope-labeled standards.
| Feature | Deuterated Standard (e.g., this compound) | Structural Analog Standard | No Internal Standard |
| Physicochemical Properties | Nearly identical to the analyte.[1] | Similar, but not identical, structure and properties. | Not Applicable |
| Chromatographic Behavior | Co-elutes with the analyte.[4] | Elutes at a different retention time. | Not Applicable |
| Extraction Recovery | Virtually identical to the analyte.[3] | Can differ significantly from the analyte.[9] | Not Applicable |
| Matrix Effect Compensation | Excellent. Co-elution ensures it experiences the same ion suppression/enhancement as the analyte.[4] | Poor to moderate. Different retention time leads to different matrix effects.[4][9] | None. Results are highly susceptible to matrix effects. |
| Accuracy & Precision | High | Moderate to Low | Low |
| Cost | Higher initial synthesis cost.[9] | Generally lower cost. | Lowest Cost |
| Method Development Time | Shorter, leads to a more robust assay.[4] | Can be significantly longer due to validation challenges.[4] | Not Applicable |
As the table illustrates, deuterated standards provide superior performance by virtue of being almost chemically and physically identical to the analyte. The minor mass difference from the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the endogenous analyte while ensuring its behavior throughout the analytical process is the same.[2]
Experimental Protocols
This protocol describes a general method for the quantitative analysis of suberylglycine in urine using this compound as an internal standard.
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). From this, create a working solution at a concentration optimized for the expected analyte levels.[10]
-
Sample Preparation:
-
To 100 µL of urine sample, calibrator, or quality control, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Perform a solid-phase extraction (SPE) or a simple dilute-and-shoot approach depending on the required sensitivity and sample cleanliness. For SPE, condition the cartridge, load the sample, wash away interferences, and elute the acylglycines.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column to separate the acylglycines. A gradient elution with water and acetonitrile/methanol, both containing a small amount of formic acid, is common.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Suberylglycine and this compound.
-
-
Quantification:
-
Calculate the ratio of the peak area of Suberylglycine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A typical workflow for bioanalytical sample analysis using LC-MS/MS.
Caption: How a deuterated internal standard corrects for experimental variability.
Caption: Simplified metabolic pathway showing the formation of Suberylglycine in MCADD.
Conclusion
The use of a deuterated internal standard, such as this compound, is a scientifically robust strategy for achieving the highest accuracy and precision in the quantification of Suberylglycine. Its ability to perfectly mimic the behavior of the endogenous analyte provides superior compensation for matrix effects and other sources of experimental variability when compared to structural analogs or methods without an internal standard.[1][4] While the initial investment in synthesizing a deuterated standard may be higher, the resulting data quality, method robustness, and reduced need for sample reanalysis justify the cost, particularly in clinical and regulated drug development environments.[1] By employing this compound, researchers can confidently generate high-quality bioanalytical data essential for the accurate diagnosis of metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Robustness of Bioanalytical Assays with Suberylglycine-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the development of robust and reliable bioanalytical assays is paramount for accurate quantification of biomarkers. This guide provides an objective comparison of the performance of Suberylglycine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, alongside other alternatives, supported by experimental data and detailed methodologies.
Suberylglycine has been identified as a key biomarker in the diagnosis of certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] Its accurate quantification is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical methods to ensure the accuracy and precision of these measurements.
The Role of Deuterated Internal Standards in Assay Robustness
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards like this compound, are fundamental to robust LC-MS/MS assays. The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the SIL-IS to the sample at the beginning of the workflow. Since the SIL-IS is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal, effectively correcting for potential errors and matrix effects.
However, it is important to note that deuterated standards can sometimes exhibit a "deuterium isotope effect," which may lead to slight differences in chromatographic retention times compared to their non-labeled counterparts.[3] This can potentially impact the accuracy of correction if the analyte and internal standard elute in regions of differing matrix effects.
Performance Comparison: this compound vs. Alternatives
The choice of internal standard can significantly impact assay performance. While this compound is a widely used and effective choice, it is important to consider the theoretical and practical advantages of other potential internal standards.
| Internal Standard | Analyte Co-elution | Isotopic Stability | Potential for Matrix Effect Mismatch | Cost-Effectiveness |
| This compound | May exhibit slight retention time shift | Generally stable, but potential for back-exchange in certain conditions | Possible if chromatographic shift occurs in a region of variable ion suppression | Generally more cost-effective than ¹³C-labeled standards |
| ¹³C-Labeled Suberylglycine | Perfect co-elution expected | Highly stable, no risk of back-exchange | Minimized due to identical chromatographic behavior | Typically higher cost |
| Other Acylglycine Analogs (e.g., Hexanoylglycine-d3) | Different retention times | Stable | High, due to differences in physicochemical properties | Variable |
Table 1: Comparison of Internal Standard Alternatives for Suberylglycine Analysis. This table outlines the key performance characteristics of this compound compared to a theoretical ¹³C-labeled counterpart and other structurally similar acylglycine internal standards.
Experimental Data on Assay Performance
The robustness of an LC-MS/MS assay utilizing a deuterated internal standard for acylglycine analysis is demonstrated by its performance characteristics. The following table summarizes typical validation parameters for such an assay, compiled from published methods.[1]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Matrix Effect (Ion Suppression/Enhancement) | Minimal (e.g., 2-10%) |
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Assay for Acylglycines using a Deuterated Internal Standard. These parameters indicate a robust and reliable assay suitable for clinical and research applications.
Experimental Protocols
The following is a representative protocol for the quantification of Suberylglycine in urine using this compound as an internal standard, based on established methodologies for acylglycine analysis.[4][5]
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of urine sample, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Suberylglycine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Suberylglycine and this compound.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of Suberylglycine, the following diagrams are provided.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. childrensmn.org [childrensmn.org]
Safety Operating Guide
Proper Disposal of Suberylglycine-d4: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Suberylglycine-d4, a deuterated form of a naturally occurring acylglycine. The following procedures are based on general laboratory safety protocols and available chemical data.
I. Chemical and Safety Data Overview
| Property | Value | Source |
| Chemical Formula | C₁₀D₄H₁₃NO₅ | CymitQuimica |
| Molecular Weight | 235.27 g/mol | CymitQuimica |
| Appearance | Solid | Cayman Chemical[2] |
| Solubility | Slightly soluble in DMSO and Methanol. Expected to be water-soluble due to its dicarboxylic acid and glycine moieties. | Cayman Chemical[2] |
II. Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a risk assessment should be performed. Standard laboratory PPE should be worn to minimize exposure:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
III. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be disposed of.
A. Disposal of Solid this compound (Small Quantities)
For small research quantities of solid this compound, follow these steps:
-
Decontamination (if necessary): If the solid is contaminated with hazardous materials, it must be treated as hazardous waste.
-
Solubilization: Dissolve the solid this compound in a sufficient amount of water. Given its structure as a dicarboxylic acid and amino acid conjugate, it is expected to be water-soluble.
-
Neutralization (if necessary): Check the pH of the resulting solution. If the pH is below 5.5 or above 9.0, neutralize it with a suitable acid or base (e.g., dilute HCl or NaOH) to bring the pH into a neutral range (typically 6.0-8.0).
-
Drain Disposal: The neutralized aqueous solution can be poured down the sanitary sewer drain with copious amounts of running water. This practice is generally acceptable for non-hazardous, water-soluble organic compounds in small quantities.
B. Disposal of this compound in Aqueous Solution
For solutions of this compound in water or aqueous buffers:
-
Check for Other Hazardous Components: Ensure the solution does not contain other hazardous chemicals (e.g., organic solvents, heavy metals). If it does, it must be disposed of as hazardous chemical waste.
-
Neutralization: Check the pH of the solution and neutralize if necessary, as described above.
-
Drain Disposal: Dispose of the neutralized solution down the sanitary sewer with plenty of water.
C. Disposal of this compound in Organic Solvents
If this compound is dissolved in an organic solvent:
-
Segregation: This waste must be treated as hazardous organic solvent waste.
-
Collection: Collect the solution in a properly labeled, sealed, and compatible hazardous waste container. The label should clearly indicate the solvent and the solute (this compound).
-
Professional Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
D. Disposal of Contaminated Labware
-
Glassware: Rinse glassware thoroughly with water. The rinsate can be disposed of down the drain. The cleaned glassware can then be washed and reused or disposed of in a broken glass container.
-
Consumables (e.g., pipette tips, tubes): If not grossly contaminated, these can typically be disposed of in the regular laboratory trash. If they are significantly contaminated with a hazardous substance, they should be disposed of as solid hazardous waste.
IV. Logical Flow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and waste disposal policies and any available Safety Data Sheets. Local regulations for chemical disposal may vary.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
